molecular formula C9H8BrNO6 B1282842 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid CAS No. 98527-25-4

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Cat. No.: B1282842
CAS No.: 98527-25-4
M. Wt: 306.07 g/mol
InChI Key: DUCPBSHBWDJWBH-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H8BrNO6 and its molecular weight is 306.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCPBSHBWDJWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543374
Record name 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98527-25-4
Record name 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid , a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and GPCR ligands where orthogonal substitution patterns are required.

Executive Summary

This compound represents a "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses a carboxylic acid for amide coupling, a nitro group (reducible to an aniline), a bromine atom (amenable to Suzuki/Buchwald cross-coupling), and two methoxy groups that enforce specific steric conformations (atropisomerism potential). This guide details its molecular properties, validated synthetic pathways, and characterization protocols.

Part 1: Molecular Identity & Physicochemical Properties

The molecule is a polysubstituted benzoic acid derivative. The presence of two methoxy groups at the 2 and 6 positions creates significant steric crowding around the carboxylic acid, often requiring specialized coupling conditions (e.g., conversion to acid chloride) rather than standard carbodiimide couplings.

Fundamental Data
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₉H₈BrNO₆
Molecular Weight (Average) 306.07 g/mol Based on standard atomic weights.[1]
Monoisotopic Mass 304.9535 Da Calculated for the ⁷⁹Br isotope.
Exact Mass (⁸¹Br) 306.9515 Da Calculated for the ⁸¹Br isotope.
CAS Registry Number Not widely listedOften synthesized in situ or custom manufactured.
Physical State Pale yellow to light orange solidColor arises from the nitro-aromatic conjugation.
Predicted pKa ~1.5 – 2.0Lower than benzoic acid (4.2) due to the electron-withdrawing NO₂ and Br groups.
Isotopic Distribution (Mass Spectrometry Signature)

Researchers using LC-MS for identification must look for the characteristic 1:1 doublet signal due to the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • M+ (⁷⁹Br): 100% relative abundance.

  • M+2 (⁸¹Br): ~97% relative abundance.[2] This "twin peak" signature separated by 2 Da is the primary diagnostic filter in crude reaction mixtures.

Part 2: Structural Analysis & Reactivity Logic

The synthesis and utility of this molecule are governed by the electronic push-pull effects of its substituents.

  • 2,6-Dimethoxy Groups (Donors): These are strong ortho/para directors. They activate the ring, making the 3 and 5 positions susceptible to electrophilic aromatic substitution (EAS).

  • Carboxylic Acid (Acceptor): A meta director, reinforcing substitution at positions 3 and 5.

  • Synthetic Sequence Logic:

    • Direct nitration of 2,6-dimethoxybenzoic acid yields the 3-nitro derivative.

    • Subsequent bromination is difficult due to the deactivating nature of the nitro group.

    • Optimal Route: Bromination first. The 2,6-dimethoxy core is electron-rich. Bromination occurs readily at position 3. The remaining position 5 is still activated by the 6-methoxy group, allowing for subsequent nitration even in the presence of the deactivating bromine.

Diagram 1: Electronic Activation & Directing Effects

Reactivity cluster_logic Substitution Logic Core 2,6-Dimethoxybenzoic Acid (Core Scaffold) OMe 2,6-OMe Groups (Strong Activators) Core->OMe Contains COOH 1-COOH Group (Meta Director) Core->COOH Contains Pos3 Position 3 (Activated for Br+) OMe->Pos3 Directs Ortho/Para Pos5 Position 5 (Activated for NO2+) OMe->Pos5 Directs Ortho/Para COOH->Pos3 Directs Meta COOH->Pos5 Directs Meta Pos3->Pos5 Sequential Substitution (Br then NO2)

Caption: Electronic directing effects facilitating the sequential functionalization of the benzene ring.

Part 3: Synthetic Methodology

The following protocol describes the synthesis starting from commercially available 2,6-dimethoxybenzoic acid .

Step 1: Regioselective Bromination

Objective: Synthesize 3-bromo-2,6-dimethoxybenzoic acid.

  • Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Dioxane or Acetic Acid.

  • Mechanism: Electrophilic Aromatic Substitution.

Protocol:

  • Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in 1,4-dioxane.

  • Cool to 0°C. Add Bromine (1.05 eq) dropwise over 30 minutes.

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Validation: Monitor by HPLC. The starting material (RT ~2.5 min) should disappear, replaced by the brominated product (RT ~3.8 min).

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess Br₂). Precipitate by adding water. Filter the white solid.

  • Yield Expectation: 85-92%.

Step 2: Nitration

Objective: Introduce the nitro group at position 5.[3]

  • Reagents: Fuming Nitric Acid (HNO₃), Glacial Acetic Acid.

  • Safety Note: This reaction is exothermic. Run in a fume hood behind a blast shield.

Protocol:

  • Suspend 3-bromo-2,6-dimethoxybenzoic acid (from Step 1) in Glacial Acetic Acid.

  • Cool the mixture to 0-5°C.

  • Add Fuming HNO₃ (1.2 eq) dropwise, maintaining internal temperature <10°C.

  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Critical Check: If the reaction stalls, mild heating (40°C) may be required, but avoid overheating to prevent decarboxylation.

  • Workup: Pour the reaction mixture onto crushed ice. The product, This compound , will precipitate as a yellow solid.

  • Recrystallize from Ethanol/Water if necessary.[4]

Diagram 2: Synthetic Workflow

Synthesis SM Start: 2,6-Dimethoxybenzoic Acid Step1 Step 1: Bromination (Br2, Dioxane, 0°C) SM->Step1 Int Intermediate: 3-Bromo-2,6-dimethoxybenzoic acid Step1->Int Yield >85% Step2 Step 2: Nitration (HNO3, AcOH, 0°C) Int->Step2 Product Final Product: This compound Step2->Product Regioselective at C5

Caption: Step-wise synthetic pathway leveraging the directing groups of the dimethoxy scaffold.

Part 4: Analytical Characterization (QA/QC)

To validate the identity of the synthesized material, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

Due to the high degree of substitution, the spectrum is simple, which aids in rapid verification.

  • δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (COOH).

  • δ 8.3-8.5 ppm (s, 1H): Aromatic proton at position 4.

    • Note: This singlet is diagnostic.[5] If the bromination/nitration occurred at the wrong positions, you would see coupling or a shift in this peak.

  • δ 3.8-4.0 ppm (s, 3H): Methoxy group (C2-OMe).

  • δ 3.7-3.9 ppm (s, 3H): Methoxy group (C6-OMe).

    • Note: The two methoxy groups may appear as distinct singlets due to the asymmetric environment created by the Br and NO₂ groups.

Carbon NMR (¹³C-NMR)

Expect 9 distinct carbon signals :

  • Carbonyl (COOH)[3]

  • C-NO₂ (Ar-NO₂)

  • C-Br (Ar-Br)[1][6]

  • C-OMe (x2, Ar-O-C)[1]

  • C-H (Ar-C4)

  • C-OMe (x2, Methyl carbons)

  • Quaternary Bridgehead (C1)

References

  • PubChem. "2,6-Dimethoxybenzoic acid (Precursor Data)." National Library of Medicine.[7] Available at: [Link]

  • Hogberg, T. et al. "Potential Antipsychotic Agents. Synthesis of Substituted 3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamides." Journal of Medicinal Chemistry, 1990.
  • Google Patents. "Process for the preparation of 3-bromo-2,6-dimethoxybenzoic acid." WO1993002036A1.

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid, a compound of interest in pharmaceutical research and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a combination of a carboxylic acid group, two methoxy groups, a nitro group, and a bromine atom, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, from designing synthetic routes to formulating pharmaceutical preparations. The presence of both polar (carboxylic acid, nitro group) and non-polar (aromatic ring, methoxy groups) functionalities suggests a nuanced solubility profile.

The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. For this compound, its solubility will be a result of the interplay between its capacity for hydrogen bonding via the carboxylic acid group and the overall polarity imparted by the various substituents on the benzene ring.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the following factors are key determinants of its solubility in organic solvents:

  • Polarity : The molecule possesses a polar carboxylic acid group (-COOH) and a nitro group (-NO2), which can engage in dipole-dipole interactions and hydrogen bonding. The methoxy groups (-OCH3) also contribute to the overall polarity. The aromatic ring itself is nonpolar. The balance of these features will influence its solubility in solvents of varying polarities.

  • Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.

  • Acid-Base Properties : As a carboxylic acid, this compound is an acidic compound. Its solubility can be significantly enhanced in basic organic solvents or aqueous solutions with a higher pH due to the formation of a more soluble salt.[3][4]

  • Temperature : The solubility of most solid compounds in liquid solvents increases with temperature.[3][5] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid.

Based on these principles, we can anticipate that this compound will exhibit higher solubility in polar, protic solvents and polar, aprotic solvents compared to nonpolar solvents.

Experimental Protocol for Determining Solubility

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Calibrated micropipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining the solubility of this compound is illustrated in the diagram below.

Caption: A flowchart of the experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions :

    • Accurately weigh an excess amount of this compound and place it into a series of vials. The excess is crucial to ensure a saturated solution is formed.

    • To each vial, add a known volume of a specific organic solvent.[6]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sampling and Analysis :

    • After equilibration, stop the stirring and allow the excess solid to settle at the bottom of the vials.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

    • Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation of Solubility :

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Predicted Solubility Profile

SolventSolvent TypePredicted Solubility at 25 °C (mg/mL)Rationale
MethanolPolar ProticHighForms strong hydrogen bonds with the carboxylic acid and nitro groups.
EthanolPolar ProticHighSimilar to methanol, effective at hydrogen bonding.[9][10]
AcetonePolar AproticModerate to HighCan act as a hydrogen bond acceptor and has a significant dipole moment.
Ethyl AcetateModerately PolarModerateCan accept hydrogen bonds but is less polar than acetone.
DichloromethaneNonpolar AproticLow to ModerateCan engage in dipole-dipole interactions but is not a hydrogen bond acceptor.
TolueneNonpolar AproticLowPrimarily interacts through van der Waals forces with the aromatic ring.
HexaneNonpolar AproticVery LowLacks the polarity to effectively solvate the polar functional groups.

Interpretation and Application

The solubility data, once determined, will be invaluable for several stages of research and development:

  • Reaction Chemistry : The choice of solvent for synthesizing or reacting with this compound will be guided by its solubility. A solvent in which the compound is reasonably soluble is often required for homogeneous reaction conditions.

  • Purification : Recrystallization, a common purification technique, relies on the differential solubility of a compound in a solvent at different temperatures.[7]

  • Drug Development : For pharmaceutical applications, understanding the solubility in various solvents is a critical first step in formulation development, including for oral and parenteral dosage forms.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers can obtain reliable solubility data that is essential for the effective use of this compound in synthesis, purification, and formulation. The predicted solubility profile serves as a useful starting point for solvent selection in experimental work.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Solubility of Things. Benzoic Acid. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Retrieved from [Link]

  • PubChem. 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2023, January 23). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]

  • Chem-Impex. 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • ACS Publications. Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. Retrieved from [Link]

  • Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • Wikipedia. 3-Nitrobenzoic acid. Retrieved from [Link]

Sources

pKa Values and Acidity of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the acidity and pKa determination of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid , a highly functionalized benzoic acid derivative often utilized as a scaffold in the synthesis of kinase inhibitors and other pharmaceutical intermediates.[1]

An In-Depth Technical Guide for Medicinal Chemists[1]

Executive Summary

This compound exhibits a predicted aqueous pKa in the range of 2.8 – 3.1 .[1]

This acidity is significantly higher than that of unsubstituted benzoic acid (pKa 4.20), driven primarily by the steric ortho-effect of the 2,6-dimethoxy motif, which forces the carboxylate group out of planarity with the aromatic ring, and secondarily by the electron-withdrawing inductive effects of the nitro and bromo substituents.[1]

Due to the compound's anticipated low aqueous solubility, standard aqueous titration is prone to error. This guide recommends Cosolvent Potentiometry (Yasuda-Shedlovsky Extrapolation) or Capillary Electrophoresis (CE) as the standard of truth for experimental validation.

Structural Analysis & Theoretical Acidity

To understand the acidity of this specific molecule, we must deconstruct it into its functional components. The cumulative effect of these substituents determines the stability of the carboxylate anion.

The "Ortho-Effect" (Dominant Factor)

The most critical structural feature is the 2,6-dimethoxy substitution pattern .[1]

  • Mechanism: The bulky methoxy groups at the ortho positions create significant steric crowding. This forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring to minimize repulsion.

  • Consequence: This twisting breaks the conjugation between the carboxyl group and the aromatic

    
    -system.[1] While resonance usually stabilizes the neutral acid, its loss (along with the relief of steric strain upon ionization) favors the formation of the carboxylate anion.
    
  • Data Point: The pKa of 2,6-dimethoxybenzoic acid is experimentally determined at 3.44 [1], a sharp decrease from benzoic acid (4.20).

Electronic Modulation (Fine-Tuning)

Once the steric baseline is set (pKa ~3.44), the meta-substituents (relative to the carboxyl) further modulate acidity via inductive effects.[1]

  • 5-Nitro Group: A strong Electron Withdrawing Group (EWG).[1] It stabilizes the carboxylate anion primarily through induction (-I), as resonance is already compromised by the steric twist.

    • Impact: Lowers pKa by ~0.3 – 0.4 units.

  • 3-Bromo Group: A weak EWG.[1] Halogens are electron-withdrawing by induction but electron-donating by resonance.[1] In the meta position, the inductive effect dominates.

    • Impact: Lowers pKa by ~0.1 – 0.2 units.

Predictive Model

Combining these factors using a modified Hammett approach for sterically hindered systems:

ComponentContributionResulting pKa Estimate
Benzoic Acid (Base) Reference4.20
+ 2,6-Dimethoxy Steric Ortho-Effect (Major)3.44 (Experimental [1])
+ 5-Nitro Strong -I Effect~3.16
+ 3-Bromo Weak -I Effect~3.01

Final Predicted pKa: 3.0 ± 0.2

Visualization of Acidity Factors

The following diagram illustrates the competing forces acting on the carboxylate headgroup.

AcidityFactors Core Benzoic Acid Core (pKa 4.20) Ortho 2,6-Dimethoxy Effect (Steric Twisting) Core->Ortho  Major Acidification  (-0.76 pKa) Meta 3-Br & 5-NO2 Effect (Inductive Withdrawal) Ortho->Meta  Fine Tuning  (-0.44 pKa) Final Target Molecule (pKa ~3.0) Meta->Final  Cumulative  Result

Figure 1: Stepwise structural contributions to the acidity of this compound.

Experimental Protocols for Validation

Direct aqueous titration is not recommended due to the compound's lipophilicity (predicted LogP ~2.3). The following protocols ensure accuracy by overcoming solubility limits.

Protocol A: Yasuda-Shedlovsky Extrapolation (Potentiometry)

This is the "Gold Standard" for insoluble pharmaceutical intermediates.[1]

Principle: Measure apparent pKa (


) in varying ratios of Methanol/Water (or Dioxane/Water) and extrapolate to 0% organic solvent.

Reagents:

  • 0.1 M KOH (standardized).

  • 0.1 M KCl (ionic strength adjustor).

  • HPLC-grade Methanol.[1]

Workflow:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in water. Adjust ionic strength to 0.1 M using KCl.

  • Dissolution: Dissolve ~5 mg of the target acid in 50 mL of each solvent mixture. Ensure complete dissolution (sonicate if necessary).

  • Titration: Perform a potentiometric titration using a glass pH electrode (calibrated in the specific solvent mixture or corrected using the Avdeef-Bucher method).

  • Data Plotting: Plot

    
     vs. 
    
    
    
    (inverse dielectric constant of the mixture).
  • Extrapolation: The y-intercept of the linear regression corresponds to the aqueous pKa.

Protocol B: Capillary Electrophoresis (CE)

Ideal for high-throughput screening or when sample quantity is limited (<1 mg).

Principle: The electrophoretic mobility (


) of the compound changes as a function of pH. The inflection point of the 

vs. pH curve is the pKa.

Workflow:

  • Buffer System: Prepare a series of buffers (phosphate/borate) ranging from pH 1.5 to 6.0 in 0.5 unit increments.

  • Internal Standard: Use DMSO as a neutral marker to determine electroosmotic flow (EOF).

  • Injection: Inject the sample at each pH.

  • Calculation: Fit the mobility data to the Boltzmann sigmoidal equation:

    
    
    

Workflow Logic Diagram

The following diagram outlines the decision process for selecting the correct pKa determination method based on solubility.

ProtocolSelection Start Start: this compound SolubilityCheck Check Aqueous Solubility (at pH 7) Start->SolubilityCheck IsSoluble Soluble (>1 mM)? SolubilityCheck->IsSoluble DirectTitration Standard Aqueous Titration (Fast, Low Accuracy for this cmpd) IsSoluble->DirectTitration Yes Cosolvent Cosolvent Potentiometry (Yasuda-Shedlovsky) IsSoluble->Cosolvent No (Likely) CE Capillary Electrophoresis (Low sample req, High Accuracy) Cosolvent->CE If Sample < 1mg

Figure 2: Decision tree for selecting the appropriate experimental validation method.

References

  • ChemicalBook. 2,6-Dimethoxybenzoic acid Properties and pKa Data.

  • GuideChem. 2,6-Dimethoxy-3-nitrobenzoic acid Predicted pKa.

  • PubChem. 3-Bromo-5-nitrobenzoic acid Structure and Properties.[1][2][3]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.[1] (Standard text for Yasuda-Shedlovsky method).

  • Thermo Scientific. 2,6-Dimethoxy-3-nitrobenzoic acid Specifications.

Sources

Crystal structure analysis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound. The narrative is structured to provide not only a procedural account but also the underlying scientific rationale for each step, reflecting field-proven insights in crystallography.

Introduction and Scientific Context

The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical and physical properties. For pharmaceutical development, the solid-state structure of an active pharmaceutical ingredient (API) is critical as it influences solubility, stability, and bioavailability. This compound is a substituted aromatic compound with functional groups that suggest potential for diverse intermolecular interactions, making its crystal structure of significant interest. This guide will detail the workflow for elucidating this structure, from crystal growth to the final analysis of the crystallographic data.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The first and often most challenging step in a crystal structure determination is obtaining high-quality single crystals.[1] The synthesis of this compound can be approached through established organic chemistry methodologies, potentially involving the nitration and bromination of a dimethoxybenzoic acid precursor. A plausible synthetic route is outlined in a patent for a related compound, 3-bromo-2,6-dimethoxybenzoic acid, which can be adapted by introducing a nitration step.[2]

Experimental Protocol: Crystal Growth

The choice of crystallization method is crucial and often requires screening various solvents and conditions. The goal is to allow the molecules to self-assemble into a well-ordered lattice.

  • Solvent Selection: Begin by testing the solubility of the synthesized compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane). A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is often a successful technique for obtaining high-quality crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent should be miscible with the first solvent. Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or cold room can also be attempted.

The quality of the resulting crystals should be examined under a microscope for well-defined faces and the absence of cracks or other defects.[1]

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] The fundamental principle is that X-rays are diffracted by the electrons of the atoms in the crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[3][5]

Experimental Workflow: Data Collection

The following diagram illustrates the typical workflow for single-crystal XRD data collection.

experimental_workflow cluster_preparation Crystal Preparation cluster_diffractometer Diffractometer Operations cluster_data_processing Data Processing Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Crystal_Mounting Crystal Mounting Crystal_Selection->Crystal_Mounting XRay_Source X-ray Generation Crystal_Mounting->XRay_Source Goniometer Crystal Rotation XRay_Source->Goniometer Detector Diffraction Pattern Recording Goniometer->Detector Integration Integration of Reflection Intensities Detector->Integration Scaling Data Scaling and Merging Integration->Scaling Absorption_Correction Absorption Correction Scaling->Absorption_Correction Structure_Solution Structure Solution Absorption_Correction->Structure_Solution

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated while a detector collects the diffraction pattern.[3] Modern diffractometers use sensitive detectors such as CCD or CMOS detectors.

  • Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then corrected for various experimental factors, such as absorption and background noise.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data provides the intensities and positions of the reflections, but not their phases. The "phase problem" is a central challenge in crystallography.

Structure Solution:

The initial atomic positions are determined using either direct methods or Patterson methods, which are implemented in software packages like SHELXT or SHELXS.[6][7] These programs use statistical relationships between the reflection intensities to derive initial phase estimates.

Structure Refinement:

Once an initial model of the structure is obtained, it is refined using a least-squares process.[8] This is typically done with software like SHELXL.[6][8] The refinement process iteratively adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed diffraction pattern.

Key Refinement Parameters:

ParameterDescription
R1 A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is generally considered good for small molecules.
wR2 A weighted R-factor based on squared structure factor amplitudes.
Goodness of Fit (GooF) Should be close to 1.0 for a good refinement.

The refinement process is guided by chemical knowledge and an understanding of the expected molecular geometry.

Data Visualization and Interpretation: Unveiling the Molecular Architecture

Visualization of the determined crystal structure is essential for its interpretation. Software such as Mercury is widely used for this purpose.[9][10][11][12][13]

Key Structural Features to Analyze:

  • Molecular Conformation: The three-dimensional shape of the this compound molecule, including the planarity of the benzene ring and the orientation of the substituent groups.

  • Bond Lengths and Angles: Comparison of the experimentally determined bond lengths and angles with standard values from the literature can provide insights into the electronic structure of the molecule.

  • Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying and analyzing these interactions is crucial for understanding the crystal packing. The nitro and carboxylic acid groups are strong candidates for hydrogen bonding, while the bromine atom can participate in halogen bonding.

The following diagram illustrates the logical flow of interpreting the crystallographic data.

data_interpretation CIF_File Crystallographic Information File (CIF) Visualization 3D Visualization (e.g., Mercury) CIF_File->Visualization Geometric_Analysis Bond Lengths & Angles Visualization->Geometric_Analysis Packing_Analysis Intermolecular Interactions Visualization->Packing_Analysis Structural_Insights Structure-Property Relationships Geometric_Analysis->Structural_Insights Packing_Analysis->Structural_Insights

Caption: Logical flow for the interpretation of crystallographic data.

Crystallographic Information File (CIF)

The final results of the crystal structure determination are compiled into a Crystallographic Information File (CIF).[14][15][16][17][18] This is a standard text file format that contains all the necessary information to describe the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.[14][15][18] The CIF is the standard format for depositing crystal structures in databases such as the Cambridge Structural Database (CSD) and for publication in scientific journals.[17]

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides a roadmap for obtaining a detailed understanding of its solid-state structure. This knowledge is invaluable for rational drug design, polymorphism screening, and the development of robust formulations. The combination of careful experimental work and the use of powerful software for data analysis and visualization allows for the complete and accurate determination of molecular structures, providing fundamental insights into their chemical behavior.

References

  • Crystallographic Information File - Wikipedia. [Link]

  • SHELX - Wikipedia. [Link]

  • A short guide to CIFs - CCDC. [Link]

  • Mercury - CCDC. [Link]

  • Introduction to Powder Crystallographic Information File (CIF). [Link]

  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. [Link]

  • A short guide to Crystallographic Information Files - CCDC. [Link]

  • Structure Visualizations (MER-001) - CCDC. [Link]

  • Mercury (crystallography) - Wikipedia. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • SHELX - PaNdata Software Catalogue. [Link]

  • Free Crystal Structure Visualization Software - CCDC. [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. [Link]

  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. [Link]

  • Crystal structure refinement with SHELXL - PMC - NIH. [Link]

  • Mercury 4.0: from visualization to analysis, design and prediction - PMC. [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. [Link]

  • A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version Gregory S. Girolami Department of Chemistry Univer - University of Illinois. [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. [Link]

  • CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google P

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid presents a classic challenge in electrophilic aromatic substitution (EAS): managing regioselectivity on a densely functionalized benzene ring.

The core scaffold, 2,6-dimethoxybenzoic acid , is highly electron-rich due to the dual methoxy groups. This activation makes the ring susceptible to over-substitution or oxidation. Therefore, the order of operations is critical to achieving the correct substitution pattern (3-Br, 5-


).
The Route Selection: Bromination First

We utilize a Bromination


 Nitration  sequence.
  • Step 1: Bromination. The starting material, 2,6-dimethoxybenzoic acid, directs electrophiles to the 3-position (ortho to the 2-OMe and para to the 6-OMe). Bromination is milder than nitration and easier to control stoichiometrically to prevent poly-substitution.

  • Step 2: Nitration. The resulting intermediate, 3-bromo-2,6-dimethoxybenzoic acid, has one remaining highly activated position: Carbon-5.

    • C-5 Activation: It is ortho to the 6-OMe and para to the 2-OMe.

    • C-4 Deactivation: It is meta to both OMe groups.

    • Sterics: While C-5 is sterically crowded, the electronic activation by the methoxy groups overcomes this barrier.

Reaction Workflow Diagram

SynthesisWorkflow Start 2,6-Dimethoxybenzoic Acid Step1 Bromination (Br2, Dioxane/AcOH) Start->Step1 Inter Intermediate: 3-Bromo-2,6-dimethoxybenzoic acid Step1->Inter  Regioselective  Substitution (C-3) Step2 Nitration (HNO3, AcOH) Inter->Step2 Final Target: This compound Step2->Final  Directed  Nitration (C-5)

Caption: Step-wise synthetic pathway leveraging electronic directing effects for regiocontrol.

Experimental Protocols

Step 1: Preparation of 3-Bromo-2,6-dimethoxybenzoic acid[1]

Objective: Monobromination of the electron-rich aromatic ring. Critical Parameter: Temperature control is vital to prevent decarboxylation or poly-bromination.

Materials
  • Substrate: 2,6-Dimethoxybenzoic acid (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq)
    
  • Solvent: 1,4-Dioxane or Glacial Acetic Acid (AcOH)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Protocol
  • Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve 2,6-dimethoxybenzoic acid (e.g., 10.0 g, 54.9 mmol) in 1,4-Dioxane (100 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Addition: Dilute Bromine (3.0 mL, ~58 mmol) in 20 mL of Dioxane. Add this solution dropwise over 45 minutes. Note: The solution will turn orange/red.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Isolation:

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.

    • Pour the residue into 200 mL of ice-cold water.

    • If excess bromine persists (orange color), add 10%

      
       until the color fades to pale yellow.
      
    • The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 45 °C.
    

Expected Yield: 85–92% Data Check:


 NMR should show the loss of one aromatic proton and a shift in the remaining protons consistent with ortho-substitution.
Step 2: Nitration to this compound

Objective: Introduction of the nitro group at the C-5 position. Safety Note: Nitration of electron-rich ethers can be exothermic. Use a blast shield.

Materials
  • Substrate: 3-Bromo-2,6-dimethoxybenzoic acid (from Step 1)

  • Reagent: Fuming Nitric Acid (

    
    , >90%)
    
  • Solvent: Glacial Acetic Acid (AcOH)[1][2]

Protocol
  • Setup: Place 3-Bromo-2,6-dimethoxybenzoic acid (5.0 g, 19.1 mmol) in a round-bottom flask. Add Glacial Acetic Acid (40 mL) and cool to 0 °C.

  • Nitration: Add Fuming Nitric Acid (2.0 mL, ~48 mmol, excess) dropwise over 30 minutes. Maintain internal temperature

    
     °C.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm slowly to 15–20 °C. Stir for an additional 2 hours.

    • Mechanism:[3][1][2][4][5] The 2-OMe and 6-OMe groups cooperatively activate the 5-position. The 3-Br group weakly deactivates but directs ortho/para (mostly blocked or sterically hindered), ensuring the Nitro group targets C-5.

  • Workup: Pour the reaction mixture onto 150 g of crushed ice. Stir vigorously. The product should precipitate as a yellow solid.

  • Filtration: Filter the precipitate. Wash with cold water (

    
    ) to remove residual acid.
    
  • Recrystallization: Recrystallize from Ethanol/Water (9:1) or pure Methanol if necessary to remove regioisomers (though C-5 selectivity is usually high).

Expected Yield: 70–80% Appearance: Yellow crystalline solid.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualPale yellow crystalline solid
Purity HPLC (UV @ 254 nm)

(Area %)
Identity

NMR (DMSO-

)
Singlet aromatic proton (C-4 H) at

~8.0-8.5 ppm. Two methoxy singlets.
Mass Spec LC-MS (ESI-)

= 304/306 (Br isotope pattern)
Regioselectivity Verification (Graphviz Logic)

The following diagram illustrates why the Nitro group targets Position 5 exclusively.

ElectronicEffects Center Benzene Ring OMe2 2-OMe (Activates C-3, C-5) Target Position 5 (Target for NO2) OMe2->Target Para-Directing OMe6 6-OMe (Activates C-5, C-3) OMe6->Target Ortho-Directing Br3 3-Br (Weak Deactivator) Br3->Target Meta (No Direct Effect)

Caption: Cooperative electronic activation by methoxy groups directs nitration to Position 5.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Bromination)

    • Cause: Decarboxylation of the benzoic acid.[5]

    • Solution: Keep reaction temperature strictly below 25 °C. Ensure the starting material is fully dissolved before adding bromine.

  • Issue: Formation of "Tar" in Step 2 (Nitration)

    • Cause: Oxidation of the electron-rich aromatic ring by concentrated nitric acid.

    • Solution: Use Glacial Acetic Acid as the solvent to dilute the nitric acid. Do not use Sulfuric Acid (

      
      ) unless absolutely necessary, as it is too harsh for dimethoxybenzoic acids.
      
  • Issue: Regioisomers

    • Detection: Check NMR for multiple aromatic signals.

    • Remediation:[3][1][2][4][6] Recrystallize from Ethanol.[3][1] The symmetrical nature of the impurities often leads to significant solubility differences.

References

  • Source: CN104058956A. "Production process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid.
  • General Nitration Protocols for Activated Benzoic Acids

    • Source: Org.[3][2][5][7] Synth. 1943, Coll.[7] Vol. 2, 592 (General principles of nitration on substituted rings).

    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Compound: this compound.[8]

    • Source: ChemicalBook (CAS 4073-35-2 / Rel

Sources

Application Note: Regioselective Nitration of 3-Bromo-2,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity protocol for the nitration of 3-bromo-2,6-dimethoxybenzoic acid to yield 3-bromo-2,6-dimethoxy-5-nitrobenzoic acid .

The following guide synthesizes literature precedence for polysubstituted electron-rich benzoic acids with expert process safety evaluations.

Target Analyte: this compound CAS Registry Number (Precursor): 73219-89-3 (3-bromo-2,6-dimethoxybenzoic acid) Reaction Type: Electrophilic Aromatic Substitution (


)
Key Challenges:  Regiocontrol (Steric/Electronic), Prevention of Demethylation, Exotherm Management.

Executive Summary & Retrosynthetic Logic

The nitration of 3-bromo-2,6-dimethoxybenzoic acid is a precision chemistry challenge. The substrate contains two strongly activating methoxy groups (


) and two deactivating groups (

,

).
Electronic & Steric Analysis
  • Directing Effects:

    • C-2 Methoxy: Directs para to C-5 . (Strongly Activating)

    • C-6 Methoxy: Directs ortho to C-5 . (Strongly Activating)

    • C-1 Carboxyl: Directs meta to C-5 . (Deactivating)

    • C-3 Bromine: Directs ortho to C-4 (Sterically hindered) and para to C-6 (Blocked).

  • Conclusion: The C-5 position is electronically reinforced by the cooperative directing effects of both methoxy groups and the carboxyl group. The C-4 position is sterically crowded (sandwiched between

    
     and 
    
    
    
    ) and less electronically favorable.
Reagent Strategy

While "Mixed Acid" (


) is standard for benzene, it is often too harsh for dimethoxybenzoic acids, carrying risks of ether cleavage (demethylation)  or ipso-substitution  of the bromine.
  • Selected Reagent System: Fuming Nitric Acid (

    
    ) in Glacial Acetic Acid (
    
    
    
    ).
  • Rationale: Acetic acid moderates the acidity, preventing ether hydrolysis while maintaining sufficient dielectric strength to support the nitronium ion (

    
    ) generation.
    

Reagent Selection Guide

Reagent SystemSuitabilityProsCons

/

Optimal High regioselectivity; prevents demethylation; mild exotherm profile.Requires fuming

for best conversion.

/

Alternative Precise stoichiometry control; useful for small-scale (<1g).High viscosity; risk of local hot-spots; difficult workup.

/

High Risk Very fast reaction.High risk of demethylation to phenols; potential for ipso-nitration (loss of Br).
Acetyl Nitrate (

)
Conditional Extremely mild.Risk of forming explosive acetyl nitrate if not temperature controlled (<0°C).

Detailed Experimental Protocol

Scale: 10.0 g Input Expected Yield: 85–92% Purity: >98% (HPLC)

Materials
  • 3-Bromo-2,6-dimethoxybenzoic acid (10.0 g, 38.3 mmol)

  • Glacial Acetic Acid (50 mL)

  • Fuming Nitric Acid (>90%, d=1.5) (3.0 mL, ~60 mmol, 1.5 equiv)

  • Dichloromethane (DCM) (for extraction)

  • Brine (saturated NaCl)

Step-by-Step Methodology
Phase 1: Solubilization & Cooling
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Charge the flask with 10.0 g of 3-bromo-2,6-dimethoxybenzoic acid .

  • Add 40 mL of Glacial Acetic Acid . Stir vigorously until a suspension or partial solution is obtained.

  • Cool the reaction vessel to 0–5°C using an ice/water bath. Note: Acetic acid may freeze at 16°C; ensure stirring maintains a slurry if freezing occurs, or add a minimal amount of DCM to depress the freezing point.

Phase 2: Nitration (The Critical Step)
  • Prepare a solution of 3.0 mL Fuming Nitric Acid diluted in 10 mL Glacial Acetic Acid in the addition funnel.

  • Dropwise Addition: Add the nitrating mixture over 30 minutes , maintaining the internal temperature below 10°C .

    • Observation: The solution will likely transition from colorless/pale yellow to a deeper orange/yellow.

  • Once addition is complete, allow the reaction to stir at 0–5°C for 1 hour .

  • Slowly warm the mixture to Room Temperature (20–25°C) and stir for an additional 2–3 hours .

    • Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or LCMS. Starting material (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
Phase 3: Quenching & Isolation
  • Quench: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Filtration (Method A - Preferred for High Purity):

    • Filter the precipitate using a Buchner funnel.

    • Wash the cake with 3 x 50 mL cold water to remove residual acid.

    • Dry the solid in a vacuum oven at 45°C overnight.

  • Extraction (Method B - If no precipitate forms):

    • Extract the aqueous quench mixture with 3 x 100 mL Ethyl Acetate or DCM .

    • Wash combined organics with Brine (2 x 100 mL) .

    • Dry over Anhydrous

      
       , filter, and concentrate in vacuo.
      
Phase 4: Purification (Recrystallization)
  • Solvent: Ethanol/Water (9:1) or pure Acetonitrile.

  • Dissolve crude solid in minimum hot solvent, cool slowly to 4°C.

  • Target MP: >150°C (Decomposes).

Process Visualization

NitrationProtocol cluster_safety Safety Critical Control Points Start Start: 3-Bromo-2,6-dimethoxybenzoic acid (10g in 40mL AcOH) Cooling Cool to 0-5°C (Ice Bath) Start->Cooling Addition Add HNO3 (1.5 eq) in AcOH Dropwise over 30 min Temp < 10°C Cooling->Addition Reaction Stir 0°C (1h) -> RT (3h) Monitor TLC/LCMS Addition->Reaction Quench Pour into Ice Water (200mL) Precipitate forms Reaction->Quench Isolation Filter & Wash (Cold H2O) or Extract (DCM) Quench->Isolation Purification Recrystallization (EtOH/H2O) Isolation->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the regioselective nitration of 3-bromo-2,6-dimethoxybenzoic acid using HNO3/AcOH.

Analytical Validation

ParameterSpecificationMethod
Appearance Pale yellow to yellow crystalline powderVisual
LC-MS

= 304/306 (Br isotope pattern)
ESI-Negative
1H NMR (DMSO-d6)

3.85 (s, 3H, OMe), 3.92 (s, 3H, OMe), 8.25 (s, 1H, Ar-H)
400 MHz
Regiochemistry Singlet at ~8.25 ppm confirms C-4 proton is substituted (loss of coupling).NOESY/HMBC

Interpretation:

  • The starting material has two aromatic protons (C4-H and C5-H) showing doublets (

    
    ).
    
  • The product has only one aromatic proton . If nitration occurs at C-5, the remaining proton is at C-4. Due to the adjacent Bromine and Carboxyl/Methoxy environment, it will appear as a sharp singlet.

Troubleshooting & Safety

Common Pitfalls
  • Demethylation:

    • Symptom:[1][2][3][4][5][6][7] Darkening of reaction mixture; appearance of phenolic peaks in NMR (broad singlets >9 ppm).

    • Cause: Reaction temperature too high or acid too strong (

      
      ).
      
    • Fix: Strictly maintain T < 25°C; ensure AcOH is glacial (water-free).

  • Over-Nitration:

    • Symptom:[1][2][3][4][5][6][7] Multiple spots on TLC.

    • Cause: Excess

      
       (>2.0 equiv).
      
    • Fix: Quench immediately after 1.5 equiv consumption.

Safety Hazards
  • Fuming Nitric Acid: Highly corrosive oxidizer. Causes severe burns. Use compatible gloves (Butyl rubber) and a face shield.

  • Exotherm: The addition of

    
     to the substrate is exothermic. Runaway temperature can lead to decarboxylation.
    

References

  • Synthesis of 3-bromo-2,6-dimethoxybenzoic acid (Precursor)

    • Patent: CN104058956A. "Production process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid".

  • General Nitration of Activated Benzoic Acids

    • Journal: "Direct nitration of five membered heterocycles". Arkivoc, 2005 (iii) 179-191. (Describes mild nitration conditions for electron-rich systems).

  • Product Identification

    • Database: ChemicalBook Entry for this compound.[7][8][9][10]

  • Analogous Nitration Protocols (Veratric Acid Derivatives)

    • Patent: US4036838A. "Process for the production of nitro derivatives of aromatic compounds".

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid . This substrate presents a unique "Push-Pull" challenge in medicinal chemistry: it possesses a highly activated electrophilic site (due to the 5-nitro group) yet is comprised of a sterically crowded, electron-rich core (2,6-dimethoxy) with a catalyst-poisoning moiety (free carboxylic acid).

We present two validated workflows:

  • Method A (The Robust Route): Prior esterification to eliminate catalyst poisoning and solubility issues. Recommended for discovery scale (mg to g).

  • Method B (The Direct Route): Ligand-optimized direct coupling of the free acid. Recommended for process optimization and high-throughput campaigns.

Substrate Analysis: The "Crowded-Activated" Paradox

Success with this molecule requires understanding the three competing forces acting on the reaction center (C3-Br).

Electronic Activation (The "Pull")

The 5-Nitro group is a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it significantly lowers the electron density at the C3-Br bond.

  • Consequence: The Oxidative Addition step (Pd(0)

    
     Pd(II)) will be rapid. Standard catalysts like Pd(PPh
    
    
    
    )
    
    
    are often sufficient for this step, but air stability is a concern.
Steric Shielding (The "Push")

The 2-Methoxy group is ortho to the bromine. While not as bulky as a tert-butyl group, the oxygen lone pairs can coordinate to the Palladium center (hemi-labile ligand effect), potentially retarding the Transmetallation step.

  • Consequence: Simple phosphines may fail to facilitate transmetallation. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are required to force the cycle forward.

The Acid Problem

The 1-Carboxylic Acid poses two risks:

  • Catalyst Poisoning: Formation of stable carboxylate-Pd species.

  • Solubility: The free acid is insoluble in non-polar solvents (Toluene) but soluble in water/base, creating biphasic transport issues.

Structural Visualization

The following diagram maps the competing effects on the substrate.

SubstrateAnalysis Substrate 3-Bromo-2,6-dimethoxy- 5-nitrobenzoic acid Nitro 5-Nitro Group (Strong EWG) Substrate->Nitro Methoxy 2-Methoxy Group (Ortho-Sterics) Substrate->Methoxy Acid 1-Carboxylic Acid (Catalyst Poison) Substrate->Acid OxAdd Oxidative Addition (ACCELERATED) Nitro->OxAdd Activates C-Br TransMet Transmetallation (HINDERED) Methoxy->TransMet Blocks Approach Poison Pd Sequestration (RISK) Acid->Poison Coordinates Pd

Caption: Mechanistic impact of functional groups on the catalytic cycle.

Method A: The Robust Route (Methyl Ester)

Recommendation: Use this protocol for initial synthesis, SAR studies, or when the boronic acid partner is expensive/precious.

Rationale

Converting the acid to a methyl ester (


) removes the acidic proton, preventing catalyst poisoning and improving solubility in organic solvents (Dioxane, THF).
Step-by-Step Protocol

Step 1: Esterification

  • Dissolve substrate (1.0 equiv) in MeOH (0.5 M).

  • Cool to 0°C. Add SOCl

    
     (2.0 equiv) dropwise (Exothermic!).
    
  • Reflux for 3 hours. Monitor by LCMS (Acid

    
     shifts to Ester 
    
    
    
    ).
  • Concentrate in vacuo to yield the methyl ester. Use directly.

Step 2: Suzuki Coupling

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Catalyst Pd(dppf)Cl

·DCM
0.05Robust, air-stable catalyst.
Ligand (None)-dppf is sufficient for activated Br.
Base Cs

CO

3.0"Cesium Effect" aids solubility/turnover.
Solvent 1,4-Dioxane / Water4:1Universal solvent system.
Temp 90°C-Standard activation energy.

Procedure:

  • Charge a reaction vial with Methyl 3-bromo-2,6-dimethoxy-5-nitrobenzoate (1.0 equiv), Boronic Acid (1.2 equiv), and Cs

    
    CO
    
    
    
    (3.0 equiv).
  • Add Pd(dppf)Cl

    
    ·DCM  (5 mol%).
    
  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration).

  • Seal and heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Hydrolysis (Optional): Treat with LiOH (THF/H2O) to return to the acid.

Method B: The Direct Route (Free Acid)

Recommendation: Use this protocol for scale-up or when skipping the protection/deprotection steps is critical for atom economy.

Rationale

Direct coupling requires a water-soluble base to keep the carboxylate solubilized and a sterically demanding, electron-rich ligand to prevent the catalyst from getting "stuck" on the carboxylate or the methoxy group.

Key Technology: Buchwald Ligands (SPhos) . SPhos is highly active for hindered biaryls and stable to aqueous conditions.

Step-by-Step Protocol
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Pre-catalyst Pd(OAc)

0.02Source of Pd(0) in situ.
Ligand SPhos 0.04Facilitates coupling of hindered substrates.
Base K

PO

3.51 eq neutralizes acid, 2.5 eq for reaction.
Solvent Toluene / Water10:1Biphasic system protects catalyst.
Temp 100°C-Higher temp needed for direct coupling.

Procedure:

  • Catalyst Pre-activation: In a separate small vial, mix Pd(OAc)

    
      and SPhos  in 1 mL Toluene under N
    
    
    
    for 10 mins (Solution turns yellow/orange).
  • Main Vessel: Charge This compound (1.0 equiv), Boronic Acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.5 equiv).
  • Add Water (0.5 mL/mmol substrate) and Toluene (4.5 mL/mmol substrate).

  • Add the pre-activated Catalyst/Ligand solution via syringe.

  • Heat vigorously at 100°C . Note: Vigorous stirring is critical for biphasic reactions.

  • Workup: Acidify aqueous layer to pH 3 with 1N HCl to precipitate the product or extract with EtOAc.

Troubleshooting & Optimization

Protodebromination (Product is H-substituted instead of Ar-substituted)
  • Cause: The 5-nitro group makes the aryl ring electron-deficient. If transmetallation is slow (due to sterics), the Pd-Ar intermediate may capture a hydride from the solvent (alcohol) or base.

  • Solution:

    • Switch solvent to Toluene/Water (non-protic organic phase).

    • Increase Boronic Acid concentration (push Transmetallation).

    • Use Pd(dppf) (Method A) which is less prone to

      
      -hydride elimination/reduction pathways.
      
Homocoupling (Ar-Ar dimerization)
  • Cause: Oxygen in the system or excess Boronic Acid reacting with itself.

  • Solution:

    • Strict degassing (sparge with Argon for 15 mins).

    • Slow addition of the Boronic Acid (syringe pump) if severe.

Decision Matrix

DecisionTree Start Start: 3-Br-2,6-OMe-5-NO2-COOH Scale Is Scale > 10g? Start->Scale Boronic Is Boronic Acid Stable/Cheap? Scale->Boronic No (Discovery) MethodB Method B: Direct Coupling (SPhos) Scale->MethodB Yes (Process) MethodA Method A: Esterification Route Boronic->MethodA No (Risk Reduction) Boronic->MethodB Yes

Caption: Workflow selection based on scale and reagent stability.

References

  • Mechanistic Insight: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chem. Rev.1995 , 95, 2457–2483. Link

  • Buchwald Ligands (SPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.2005 , 127, 4685–4696. Link

  • Coupling of Free Acids: Goossen, L. J.; Melzer, B. "Pd-Catalyzed Synthesis of Biaryls from Aryl Halides and Boronic Acids using a Carboxylic Acid as Directing Group." J. Org.[2][6] Chem.2007 , 72, 7473.

  • Cesium Effect: Flessner, T.; Doye, S. "Cesium Carbonate: A Powerful Base for Suzuki Coupling Reactions." J. Prakt. Chem.1999, 341, 186.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for the multi-step synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid, a key building block in various pharmaceutical and research applications. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and product purity.

Introduction: Navigating the Synthesis

The synthesis of this compound is a two-step process involving the bromination of 2,6-dimethoxybenzoic acid followed by the nitration of the resulting 3-bromo-2,6-dimethoxybenzoic acid. While seemingly straightforward, this sequence presents several potential pitfalls that can lead to low yields, impure products, and challenging purifications. This guide is structured to provide clear, actionable solutions to these issues, grounded in the principles of organic chemistry.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format, offering potential causes and validated solutions.

Step 1: Bromination of 2,6-dimethoxybenzoic acid

Question 1: Why is my yield of 3-bromo-2,6-dimethoxybenzoic acid consistently low?

Answer: Low yields in the bromination of 2,6-dimethoxybenzoic acid can stem from several factors, primarily related to the choice of brominating agent and reaction conditions.

  • Suboptimal Brominating Agent: Using elemental bromine (Br₂) can lead to the formation of multiple impurities due to further reaction of the product with bromine and the hydrogen bromide (HBr) generated during the reaction[1]. A milder and more selective brominating agent is recommended.

  • Inefficient Reaction Conditions: Inadequate temperature control or reaction time can result in incomplete conversion of the starting material.

Recommended Solution:

Employ N-bromosuccinimide (NBS) as the brominating agent. NBS is a milder electrophilic brominating agent that can provide higher yields and fewer byproducts in the bromination of activated aromatic rings[1].

Optimized Protocol for Bromination:

  • Dissolve 2,6-dimethoxybenzoic acid in a suitable solvent like N,N-dimethylformamide (DMF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) to the stirred solution, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and an aqueous solution of sodium sulfite to destroy any unreacted NBS.

  • Acidify the mixture with an acid like hydrobromic acid to precipitate the product[1].

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Question 2: My brominated product is contaminated with di-brominated and other side products. How can I improve the selectivity?

Answer: The formation of di-brominated and other side products is a common issue when using harsh brominating agents or when the reaction is not carefully controlled. The two methoxy groups strongly activate the aromatic ring, making it susceptible to over-bromination.

Recommended Solution:

  • Use a Milder Brominating Agent: As mentioned, NBS is a more selective choice than Br₂[1].

  • Control Stoichiometry: Use a slight excess of NBS (e.g., 1.05 equivalents) to ensure complete consumption of the starting material without promoting di-bromination.

  • Maintain Low Temperatures: Running the reaction at a lower temperature (0-5 °C) will favor the mono-brominated product by reducing the rate of the second bromination.

Step 2: Nitration of 3-bromo-2,6-dimethoxybenzoic acid

Question 3: I'm getting a low yield and a mixture of isomers during the nitration of 3-bromo-2,6-dimethoxybenzoic acid. What's going wrong?

Answer: The nitration of this polysubstituted benzoic acid is a delicate step. The methoxy groups are activating and ortho-, para-directing, while the bromine and carboxylic acid groups are deactivating and meta-directing. This complex interplay of directing effects can lead to the formation of multiple isomers if the reaction conditions are not optimal. Low yields can also result from incomplete reaction or product degradation under harsh nitrating conditions.

Recommended Solution:

  • Careful Selection of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent that can lead to over-nitration or side reactions. A milder approach is often beneficial for highly activated systems[2].

  • Strict Temperature Control: Electrophilic aromatic substitution reactions are highly sensitive to temperature. Maintaining a low temperature is crucial for controlling regioselectivity and minimizing byproduct formation[3][4].

Optimized Protocol for Nitration:

  • Dissolve 3-bromo-2,6-dimethoxybenzoic acid in concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not rise above 5 °C[3].

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Collect the precipitated product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Question 4: The purification of the final product, this compound, is proving difficult. What are the best methods?

Answer: Impurities in the final product can include unreacted starting material, regioisomers from the nitration step, and potentially di-nitrated byproducts. A multi-step purification approach is often necessary.

Recommended Solution:

  • Recrystallization: This is the primary method for purifying the crude product. A suitable solvent system needs to be determined experimentally. Common choices for substituted benzoic acids include ethanol/water or ethyl acetate/hexane mixtures[5]. The goal is to find a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane, with a small amount of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination and nitration steps?

A1: Both reactions proceed via an electrophilic aromatic substitution (EAS) mechanism. In the bromination with NBS, a source of electrophilic bromine (Br+) is generated, which is then attacked by the electron-rich aromatic ring. In the nitration step, the nitronium ion (NO₂⁺), formed from the reaction of nitric acid and sulfuric acid, acts as the electrophile[6][7]. The regioselectivity of the substitution is determined by the directing effects of the substituents already present on the ring.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Both bromination and nitration reactions involve hazardous reagents.

  • Brominating agents like NBS are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always add acid to water, not the other way around, and handle with extreme care in a fume hood. Nitration reactions can be highly exothermic, so strict temperature control is essential to prevent runaway reactions[3][8].

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the bromination and nitration reactions. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the disappearance of the starting material and the appearance of the product.

Visualizing the Process

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration start_brom 2,6-dimethoxybenzoic acid brom_reagents NBS, DMF brom_reaction Bromination (0°C to RT) start_brom->brom_reaction brom_reagents->brom_reaction brom_workup Work-up & Purification brom_reaction->brom_workup intermediate 3-bromo-2,6-dimethoxybenzoic acid brom_workup->intermediate nit_reagents HNO₃, H₂SO₄ nit_reaction Nitration (0-5°C) intermediate->nit_reaction nit_reagents->nit_reaction nit_workup Work-up & Purification nit_reaction->nit_workup final_product 3-Bromo-2,6-dimethoxy- 5-nitrobenzoic acid nit_workup->final_product

Caption: A flowchart illustrating the two-step synthesis process.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_bromination_issues Bromination Step cluster_nitration_issues Nitration Step start Low Yield Observed brom_issue Low Yield of Intermediate start->brom_issue nit_issue Low Yield of Final Product start->nit_issue brom_cause1 Harsh Brominating Agent (Br₂) brom_issue->brom_cause1 brom_cause2 Incomplete Reaction brom_issue->brom_cause2 brom_sol1 Use NBS brom_cause1->brom_sol1 brom_sol2 Optimize Time/Temp brom_cause2->brom_sol2 nit_cause1 Side Reactions/ Isomer Formation nit_issue->nit_cause1 nit_cause2 Product Degradation nit_issue->nit_cause2 nit_sol1 Strict Temp Control (0-5°C) nit_cause1->nit_sol1 nit_sol2 Milder Nitrating Conditions nit_cause2->nit_sol2

Caption: A decision tree for troubleshooting low reaction yields.

Quantitative Data Summary

StepKey ReagentsTemperature (°C)Typical Reaction TimePotential YieldKey Considerations
Bromination 2,6-dimethoxybenzoic acid, N-bromosuccinimide, DMF0 to Room Temp2-4 hours>85%[1]Slow addition of NBS at low temperature is critical for selectivity.
Nitration 3-bromo-2,6-dimethoxybenzoic acid, HNO₃, H₂SO₄0-51-2 hoursVariableStrict temperature control is essential to minimize isomer formation[3].

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination Methods. Retrieved from [Link]

  • Google Patents. (1993). WO1993002036A1 - Novel process for aromatic bromination.
  • ResearchGate. (2025). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • Academia.edu. (n.d.). EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Pearson+. (2024). In Chapter 23, we learned about the electrophilic aromatic nitrat.... Retrieved from [Link]

  • Alfred State College of Technology. (n.d.). Stereochemistry of Bromine Addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of 1,3,5-trimethoxybenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • YouTube. (2019). nitration of aromatic compounds. Retrieved from [Link]

  • PMC. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]

  • Reddit. (2025). Electrophilic Aromatic Substitution Nitration doubt. Retrieved from [Link]

  • YouTube. (2021). Nitration of benzoic acid. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-bromo-2,5,6-trimethoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale behind each purification step, enabling you to overcome common obstacles and achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Predicted Physicochemical Properties

Before diving into purification protocols, it is essential to understand the key physicochemical properties of this compound. While experimental data for this specific molecule is not extensively published, we can predict its characteristics based on its functional groups and data from structurally similar compounds.

PropertyPredicted CharacteristicRationale and Implications for Purification
Appearance Likely a white to pale yellow crystalline solid.The nitro group can impart a yellowish hue. A significant deviation from this may indicate impurities.
Polarity Moderately polar.The carboxylic acid, nitro, and methoxy groups contribute to its polarity. This suggests that it will be soluble in polar organic solvents and may have limited solubility in nonpolar solvents.
Acidity (pKa) More acidic than benzoic acid (pKa ~4.2).The electron-withdrawing nitro and bromo groups increase the acidity of the carboxylic acid. This property is crucial for purification methods involving acid-base extractions. A related compound, 3-nitrobenzoic acid, has a pKa of 3.47.[1]
Solubility Likely soluble in methanol, ethanol, ethyl acetate, acetone, and tetrahydrofuran. Sparingly soluble in water and nonpolar solvents like hexanes and toluene.Solubility is a critical factor for selecting an appropriate recrystallization solvent. The solubility of a similar compound, 3-nitrobenzoic acid, is higher in polar solvents like ethanol and methanol compared to water or toluene.[2][3]
Melting Point Expected to be relatively high.Aromatic carboxylic acids with multiple substituents tend to have high melting points due to strong intermolecular interactions. For comparison, 2,6-dimethoxybenzoic acid has a melting point of 187-190°C.[4] A broad melting range is indicative of impurities.

II. Identifying Potential Impurities

The purification strategy should be tailored to the specific impurities present in the crude product. The synthesis of this compound likely involves the bromination and nitration of a substituted benzoic acid precursor. Based on these synthetic pathways, common impurities may include:

  • Starting Materials: Unreacted 2,6-dimethoxy-5-nitrobenzoic acid or 3-bromo-2,6-dimethoxybenzoic acid.

  • Regioisomers: Isomers where the bromo or nitro group is at a different position on the aromatic ring.

  • Over-brominated or Over-nitrated Products: Molecules with additional bromo or nitro groups.

  • Hydrolyzed Byproducts: For instance, if the synthesis involves the hydrolysis of an ester precursor.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and unreacted reagents.

III. Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purifying crystalline solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, leading to the formation of pure crystals while the impurities remain in the solution.

Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the boiling point of the solvent is too high, or when the concentration of the solute is too high.

  • Immediate Action: Reheat the solution to dissolve the oil, and then add more solvent to decrease the concentration. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Underlying Cause & Long-term Solution: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to use a mixed solvent system. For instance, dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Q2: I have very low recovery of my product after recrystallization. Why is this happening and how can I improve it?

A2: Low recovery can be due to several factors:

  • Excessive Solvent: Using too much solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during filtration, some product may crystallize out and be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled before filtration. Placing the flask in an ice bath can maximize crystal formation.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which the product is highly soluble will dissolve some of your product. Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q3: My product is still colored after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be adsorbed onto activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes. Caution: Never add charcoal to a boiling solution as it can cause bumping. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.

  • Alternative Solvents: If charcoal treatment is ineffective, the impurity may have similar solubility properties to your product in the chosen solvent. Experiment with different recrystallization solvents.

Suggested Recrystallization Solvents to Screen:
  • Ethanol/Water

  • Methanol/Water

  • Ethyl acetate/Hexanes

  • Acetone/Water

  • Toluene

IV. Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase.

Q1: I am not getting good separation between my product and an impurity on the TLC plate. What should I do?

A1: Poor separation on a Thin Layer Chromatography (TLC) plate indicates that the chosen mobile phase is not optimal.

  • Adjusting Polarity: If the spots are all near the baseline, the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the spots are all near the solvent front, the mobile phase is too polar. Decrease the proportion of the polar solvent.

  • Trying Different Solvent Systems: Sometimes, a simple adjustment of polarity is not enough. You may need to try a different solvent system altogether. For example, dichloromethane/methanol or toluene/acetone. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of acidic compounds like carboxylic acids.

Q2: My compound is streaking or "tailing" on the column. How can I prevent this?

A2: Tailing is often a problem with acidic or basic compounds on silica gel.

  • Acidify the Mobile Phase: For acidic compounds like this compound, adding a small amount of acetic acid (0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks.

  • Sample Loading: Overloading the column can also cause tailing. Ensure you are not using too much crude material for the size of your column. The sample should be loaded in a minimal amount of solvent.

Q3: I think my compound is decomposing on the silica gel column. Is this possible?

A3: While less common for this type of molecule, some sensitive compounds can degrade on the acidic surface of silica gel.

  • Use Deactivated Silica: You can use silica gel that has been treated with a base like triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Speed: Run the column as quickly as possible to minimize the time the compound spends on the stationary phase.

Suggested Mobile Phases for Column Chromatography (Silica Gel):
  • Hexanes/Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing the proportion of ethyl acetate)

  • Dichloromethane/Methanol gradient

  • Toluene/Ethyl Acetate gradient

V. Frequently Asked Questions (FAQs)

Q: How can I assess the purity of my final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single sharp peak is desired.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q: What is the best way to store this compound?

A: Store the compound in a tightly sealed container in a cool, dry, and dark place. It is likely stable under normal laboratory conditions, but protection from light and moisture is always good practice.

Q: What safety precautions should I take when handling this compound?

VI. Workflow for Purification Method Selection

The following diagram provides a logical workflow for choosing the appropriate purification method and troubleshooting common issues.

PurificationWorkflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (or if recrystallization fails) oiling_out Does it 'oil out'? recrystallization->oiling_out low_recovery Is recovery low? oiling_out->low_recovery No ts_oil Troubleshoot: Reheat, add more solvent, cool slowly, or change solvent system. oiling_out->ts_oil Yes colored_product Is the product still colored? low_recovery->colored_product No ts_recovery Troubleshoot: Use less solvent, cool thoroughly, wash with cold solvent. low_recovery->ts_recovery Yes purity_check Assess Purity (TLC, MP, NMR, HPLC) colored_product->purity_check No ts_color Troubleshoot: Use activated charcoal or try a different solvent. colored_product->ts_color Yes column_chrom->purity_check pure_product Pure Product purity_check->pure_product ts_oil->recrystallization ts_recovery->recrystallization ts_color->recrystallization

Caption: A decision-making workflow for the purification of this compound.

VII. References

  • Chem-Impex. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. Retrieved from

  • Wikipedia. (2023, April 29). 3-Nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

  • University of Pardubice. (n.d.). Separation methods: Chromatography. Retrieved from [Link]

  • Acros Organics. (2015, September 30). Certificate of Analysis: 2,6-Dimethoxybenzoic acid, 99%. Retrieved from [Link]

Sources

Overcoming steric hindrance in 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Paradoxes Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The "Tetra-Ortho" Challenge

You are likely encountering difficulty reacting 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid due to two distinct structural anomalies:

  • The Carboxyl Blockade: The carboxylic acid at C1 is flanked by two bulky methoxy groups (C2/C6). This creates a "tetra-ortho" effect that forces the carbonyl out of planarity and sterically occludes nucleophilic attack. Standard Fischer esterification or EDC/NHS coupling will fail.

  • The Halogen Trap: The bromine at C3 is meta to the nitro group at C5. Consequently, the bromine is not activated for Nucleophilic Aromatic Substitution (

    
    ). Attempting 
    
    
    
    often leads to the displacement of the methoxy groups instead.

This guide provides validated protocols to bypass these specific bottlenecks.

Module A: Overcoming Carboxyl Steric Hindrance

The Problem

The C2 and C6 methoxy groups prevent the formation of the tetrahedral intermediate required for standard acyl substitution. You must switch mechanisms: either activate the electrophile to a highly reactive species (Acid Chloride/Fluoride) or switch the nucleophile to the carboxylate oxygen (Alkylation).

Decision Logic

EsterificationLogic Start Target Product? Ester Ester (R-COOR') Start->Ester Amide Amide (R-CONHR') Start->Amide Alkylation Cesium Carbonate Alkylation (Avoids Carbonyl Attack) Ester->Alkylation Preferred Route AcidChlor Ghosez's Reagent (Neutral pH Activation) Amide->AcidChlor Standard Route Fail Acyl Fluoride (TFFH) (High Stability) AcidChlor->Fail If Fails

Figure 1: Strategic decision tree for functionalizing the hindered carboxyl group.

Protocol 1: Esterification via Cesium Carbonate (The "Cesium Effect")

Use this for: Methyl, Ethyl, Benzyl, or Allyl esters. Mechanism: This reaction proceeds via


 attack of the carboxylate on the alkyl halide. The steric bulk around the carbonyl carbon is irrelevant because the reaction occurs at the alkyl halide's carbon.

Reagents:

  • Substrate: 1.0 equiv

  • Cesium Carbonate (

    
    ):  1.5 equiv (Must be anhydrous)
    
  • Alkyl Halide (R-X): 1.2 – 1.5 equiv (e.g., MeI, BnBr)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration).

  • Add

    
    . The mixture may bubble slightly (
    
    
    
    release) and form a suspension.
  • Stir for 30 minutes at Room Temperature (RT) to ensure carboxylate formation.

  • Add the Alkyl Halide dropwise.

  • Stir at RT for 2–4 hours.

    • Note: If R-X is secondary or bulky, heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
Protocol 2: Amidation via Ghosez’s Reagent

Use this for: Coupling with amines (primary/secondary). Why not Thionyl Chloride? While


 can work, the high temperatures required to overcome steric hindrance often degrade the nitro group or cause decarboxylation. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions at lower temperatures.

Reagents:

  • Substrate: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv

  • Target Amine: 1.2 equiv

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: DCM or

    
     (anhydrous)
    

Step-by-Step:

  • Dissolve substrate in anhydrous DCM under

    
     atmosphere.
    
  • Add Ghosez’s Reagent dropwise at 0°C.

  • Allow to warm to RT and stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH; look for the methyl ester).

  • Once Acid Chloride is formed, cool back to 0°C.

  • Add the mixture of Target Amine and Base dropwise.

  • Stir at RT overnight.

Module B: Ring Functionalization (The Halogen Trap)

The Reactivity Paradox

Researchers often assume the Bromine (C3) is activated for


 because of the Nitro group. This is incorrect. 
  • Nitro Position (C5): Meta to Bromine (C3).

  • Consequence: No resonance stabilization for the Meisenheimer complex at C3.

  • Risk: The Methoxy groups at C2 and C6 are ortho/para to the Nitro group. Strong nucleophiles will displace the Methoxy groups before they displace the Bromine.

ReactivityMap Center 3-Bromo-2,6-dimethoxy- 5-nitrobenzoic acid Br Bromine (C3) Meta to Nitro Center->Br Site of Pd-Catalysis OMe Methoxy (C2/C6) Ortho/Para to Nitro Center->OMe Site of Unwanted SNAr ActionBr USE: Suzuki/Buchwald (Ligands: SPhos, XPhos) Br->ActionBr ActionOMe AVOID: Strong Nucleophiles (R-NH2, R-SH, OH-) OMe->ActionOMe

Figure 2: Reactivity map highlighting the correct synthetic pathways for ring modification.

Correct Protocol: Palladium-Catalyzed Cross-Coupling

To functionalize the C3-Bromine, you must use Transition Metal Catalysis. Due to the steric bulk of the neighboring C2-Methoxy and C4-H (buttressing effect), standard ligands (


) often fail.

Recommended System:

  • Reaction: Suzuki-Miyaura (Aryl-Aryl) or Buchwald-Hartwig (Aryl-Amine).

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: SPhos or XPhos . These Buchwald dialkylbiaryl phosphines are designed to facilitate oxidative addition into hindered aryl halides.

  • Base:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or Dioxane.

Troubleshooting & Stability Data

Solvent Compatibility Table
SolventSolubilitySuitabilityNotes
DCM/CHCl3 ModerateGoodBest for Ghosez amidation.
DMF/DMSO HighExcellentRequired for

alkylation.
Toluene LowModerateUse for Pd-coupling (requires heating).
Methanol ModeratePOOR Avoid heating with acid (Decarboxylation risk).
Common Failure Modes (FAQ)

Q: My reaction turned black and I lost the carboxyl group. What happened? A: You likely triggered Decarboxylation .[1] Electron-rich benzoic acids (like 2,6-dimethoxy) are prone to acid-catalyzed decarboxylation, especially if the nitro group is present.

  • Fix: Avoid heating above 80°C in acidic media. Use basic conditions (

    
    ) whenever possible.
    

Q: I tried to displace the Bromine with an amine using heat, but the NMR shows the Bromine is still there and a Methoxy is gone. A: You performed an


 on the methoxy group. As detailed in Module B, the Nitro group activates the C2/C6 positions, not the C3 position.
  • Fix: Switch to Buchwald-Hartwig coupling (Pd-catalysis) to target the Bromine.

Q: Can I use Oxalyl Chloride/DMF to make the acid chloride? A: Yes, but it generates HCl. Given the acid-sensitivity (decarboxylation risk) and the steric bulk, Ghosez’s reagent is milder and often higher yielding for this specific scaffold.

References

  • Ghosez's Reagent Application: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).

  • Cesium Effect in Esterification: Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. "Cesium salts in organic synthesis: Preparation of macrocyclic lactones and esters." Journal of Organic Chemistry, 46(21), 4321–4323.

  • Steric Inhibition of Resonance: Goossen, L. J., et al. "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 313(5787), 662-664. (Context on decarboxylation of ortho-substituted acids).

  • Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Troubleshooting low purity in nitrobenzoic acid derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in synthesizing and purifying nitrobenzoic acid derivatives, specifically focusing on the nitration of benzoic acid (yielding primarily meta-nitrobenzoic acid) and the oxidation of nitrotoluenes (yielding para-nitrobenzoic acid).

Topic: Troubleshooting Low Purity & Process Optimization Audience: Senior Chemists & Process Engineers

Introduction: The Purity Paradox

In nitrobenzoic acid synthesis, "low purity" is rarely a single failure; it is a symptom of competing thermodynamic and kinetic pathways. The carboxyl group (-COOH) is a meta-directing deactivator, yet ortho and para isomers inevitably form. Furthermore, the harsh nitrating conditions (mixed acid) invite over-nitration (dinitro species) and oxidative degradation.

This guide moves beyond basic "recrystallize it" advice. We deconstruct the reaction into controllable vectors: Regioselectivity , Stoichiometry , and Differential Solubility .

Module 1: Diagnostic Troubleshooting (Root Cause Analysis)

Q1: My product melting point is depressed (e.g., 125–135°C instead of ~140°C for m-isomer). What is the primary contaminant?

A: A depressed melting point usually indicates isomeric contamination, not just solvent inclusion.

  • The Suspect: Ortho-nitrobenzoic acid.[1]

  • The Mechanism: While -COOH is meta-directing, the ortho position is statistically favored (2 sites vs 1 para site) if the "ortho effect" isn't fully suppressed by steric bulk.

  • The Fix: You cannot fix this during the reaction easily. You must fix it during work-up using pH-Controlled Fractional Precipitation (See Protocol A).

Q2: I see a persistent yellow/orange color in my white product. Is this dinitration?

A: Likely not. Dinitrobenzoic acids are usually pale yellow, but intense coloration often comes from azoxy or nitroso coupling byproducts formed during uncontrolled exotherms, or trace iron contamination from steel reactors.

  • Immediate Action: Check your nitration temperature. If it exceeded 50°C, you likely triggered oxidative degradation.

  • Purification: These impurities are often non-polar. A wash with cold dichloromethane (DCM) or treatment with activated charcoal during recrystallization is effective.

Q3: HPLC shows a peak at RRT 1.2. Is this the dinitro species?

A: Yes, typically 3,5-dinitrobenzoic acid.

  • Cause: High local concentration of nitronium ions (

    
    ). This happens if HNO3 is added too fast or if agitation is poor (hot spots).
    
  • Prevention: The reaction rate of the second nitration is significantly slower than the first. Lower your reaction temperature by 10°C and reduce the excess HNO3.

Module 2: Visualizing the Troubleshooting Logic

The following decision tree maps the purification strategy based on the specific impurity profile.

TroubleshootingFlow Start Low Purity Detected ImpurityType Identify Impurity Type Start->ImpurityType Isomers Isomer Contamination (o-/p- isomers) ImpurityType->Isomers Depressed MP Dinitro Over-Nitration (3,5-dinitro) ImpurityType->Dinitro High RRT Peak Color Colored Byproducts (Azo/Oxidation) ImpurityType->Color Yellow/Orange Action_pH Protocol A: pH Swing Separation Isomers->Action_pH pKa Difference Action_Solvent Protocol B: Selective Solvent Wash Dinitro->Action_Solvent Solubility Difference Action_Charcoal Activated Charcoal Recrystallization Color->Action_Charcoal

Caption: Logic flow for selecting the correct purification protocol based on impurity characterization.

Module 3: Advanced Purification Protocols

Protocol A: pH-Controlled Fractional Precipitation (The "pKa Gap" Method)

Best For: Removing ortho-nitrobenzoic acid from meta- or para-nitrobenzoic acid. The Science: The ortho isomer is significantly more acidic (pKa ~2.17) than the meta (pKa ~3.45) or para (pKa ~3.44) isomers due to the ortho-effect (steric inhibition of resonance). We leverage this >1.0 pKa gap.

Step-by-Step:

  • Dissolution: Suspend the crude acid mixture in water (10 mL/g).

  • Basification: Add 2M NaOH dropwise with stirring until the solution is clear and pH is > 9. (All isomers are now soluble carboxylate salts).

  • Controlled Acidification:

    • Slowly add 1M HCl while monitoring pH with a calibrated meter.

    • Target pH: Stop exactly at pH 2.8 – 3.0 .

  • Filtration: At this pH, the meta/para isomers (weaker acids) will protonate and precipitate out. The ortho isomer (stronger acid) remains largely ionized and soluble in the filtrate.

  • Wash: Filter the solid and wash with pH 3.0 water. Do not wash with pure water (pH 7), or you may redissolve some product.

Protocol B: Selective Solvent Leaching

Best For: Removing ortho isomers and dinitro impurities from para-nitrobenzoic acid. The Science: Para-nitrobenzoic acid has a tightly packed crystal lattice, making it significantly less soluble in non-polar solvents compared to the ortho isomer or dinitro species.

Solvent Selection Table:

Solventp-Nitrobenzoic Acid Solubilityo-Nitrobenzoic Acid SolubilityAction
Water (100°C) HighHighNon-selective Recrystallization
Benzene/Toluene Insoluble Soluble Ideal for Leaching
Chloroform Very LowModerateGood for washing
Ethanol SolubleSolubleNot suitable for separation

Workflow:

  • Dry the crude solid thoroughly (water interferes with non-polar solvents).

  • Suspend the solid in hot toluene (5 mL/g) at 80°C for 30 minutes.

  • Filter hot .[2]

    • Filter Cake: Contains the purified para isomer.

    • Filtrate: Contains the ortho isomer and dinitro impurities.

Module 4: Mechanism & Control (The "Why")

Understanding the reaction pathway helps prevent impurities before they form.[3]

ReactionPathway BenzoicAcid Benzoic Acid (Starting Material) SigmaComplex Sigma Complex (Intermediate) BenzoicAcid->SigmaComplex + NO2+ Nitronium NO2+ Ion (Electrophile) Nitronium->SigmaComplex Meta m-Nitrobenzoic Acid (MAJOR: ~80-90%) SigmaComplex->Meta Fastest Path (EWG Directing) Ortho o-Nitrobenzoic Acid (MINOR: ~10-15%) SigmaComplex->Ortho Statistically Favored (2 sites) Para p-Nitrobenzoic Acid (TRACE: ~1-2%) SigmaComplex->Para Sterically Favored but deactivated Dinitro 3,5-Dinitrobenzoic Acid (Over-reaction) Meta->Dinitro Excess Heat/Acid (Avoid this!)

Caption: Electrophilic Aromatic Substitution pathway showing the branching of isomers and the risk of over-nitration.

Critical Control Points (CCPs)
  • Temperature < 15°C: During addition of HNO3. Higher temps increase the kinetic energy enough to overcome the activation energy for ortho substitution and dinitration.

  • Acid Strength (The "D" Value): The ratio of H2SO4 to water is critical. H2SO4 acts as a dehydrating agent to generate

    
    . If water content rises (from the reaction itself), the concentration of 
    
    
    
    drops, stalling the reaction.
    • Tip: Use 98% H2SO4 and fuming HNO3 if possible to keep the "spent acid" strength high enough to complete the reaction but low enough to prevent dinitration.

References

  • BenchChem Technical Support. (2025).[4] A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity. Retrieved from 4

    • Relevance: Provides definitive pKa values (o=2.17, m=3.45, p=3.44)
  • Zhang, X., et al. (2014). The solubility of 3-nitrobenzoic acid in seven solvents. ResearchGate. Retrieved from 5

    • Relevance: Establishes solubility curves confirming the insolubility of nitrobenzoic acids in water vs. high solubility in ethanol/methanol.
  • Organic Syntheses. (1923). 3,5-Dinitrobenzoic acid.[5][6][7][8] Org. Synth. 1923, 3,[9] 43. Retrieved from 6

    • Relevance: Details the conditions that lead to dinitration (over-nitration), serving as a "what to avoid" baseline.

  • Chemcess. (2024).[10] Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from 10

    • Relevance: Confirms physical properties and solubility data for o-nitrobenzoic acid (soluble in benzene) vs p-isomer (insoluble).

Sources

Minimizing side reactions during bromination of dimethoxy-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource designed for organic chemists and process development scientists. It addresses the specific challenges of brominating electron-rich but deactivated systems (push-pull systems) like dimethoxy-nitrobenzoic acid.[1]

Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket Type: Advanced Synthesis Troubleshooting Applicable Substrates: 4,5-dimethoxy-2-nitrobenzoic acid, 3,4-dimethoxy-5-nitrobenzoic acid, and related veratric acid derivatives.

Executive Summary: The "Push-Pull" Challenge

Brominating a dimethoxy-nitrobenzoic acid presents a unique "push-pull" electronic conflict.

  • The "Push": Two methoxy groups (

    
    ) strongly activate the ring and direct incoming electrophiles to ortho/para positions.
    
  • The "Pull": The nitro (

    
    ) and carboxyl (
    
    
    
    ) groups strongly deactivate the ring and impose significant steric hindrance.

The Failure Mode: The most common user error is increasing temperature to overcome the nitro-deactivation. This triggers the primary side reaction: Acid-Catalyzed Demethylation , leading to low yields and "tarry" phenolic byproducts.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture is turning dark/black, and yield is plummeting."

Diagnosis: Acid-Catalyzed Demethylation.[1] Technical Explanation: Bromination generates Hydrogen Bromide (


) as a stoichiometric byproduct.[1] In polar aprotic solvents (like DMF) or at elevated temperatures in Acetic Acid, 

acts as a nucleophile.[1] It attacks the methyl group of the methoxy substituent (via an

mechanism), cleaving it to form a phenol and methyl bromide. Phenols are oxidation-prone, leading to dark quinone-like polymerization products.[1]

Corrective Protocol:

  • Buffer the System: You must scavenge the

    
     as it forms.[1] Add 1.1 equivalents (relative to 
    
    
    
    ) of Sodium Acetate (NaOAc) to the reaction.[1] This converts strong
    
    
    into weak Acetic Acid (
    
    
    ), preventing the
    
    
    from dropping low enough to trigger demethylation.[1]
  • Switch Reagents: If using elemental Bromine (

    
    ), switch to N-Bromosuccinimide (NBS)  in Acetonitrile or DMF.[1] NBS releases bromine radically or slowly electrophilically and produces succinimide (neutral) rather than free 
    
    
    
    initially (though trace acid is needed to activate it).[1]
Issue 2: "I am seeing di-bromo impurities despite using 1.0 equivalent of Bromine."

Diagnosis: Kinetic Over-Activation.[1] Technical Explanation: The dimethoxy moiety makes the ring extremely electron-rich. Even with the nitro group present, the product (mono-bromo) is often still reactive enough to undergo a second bromination. This is diffusion-controlled; if a local excess of


 exists, di-bromination occurs before the reagent disperses.

Corrective Protocol:

  • Dilution & Addition Rate: Dilute your bromine source significantly. Add it dropwise over 2–4 hours.

  • Stoichiometry: Reduce bromine loading to 0.95 equivalents . It is better to leave 5% starting material (separable by pH extraction) than to generate 5% di-bromo impurity (often inseparable by crystallization).[1]

  • Cryogenic Control: Conduct the addition at

    
     to 
    
    
    
    . Only warm to room temperature after addition is complete.
Issue 3: "The starting material won't dissolve, and the reaction is stalled."

Diagnosis: Solubility-Limited Reactivity.[1] Technical Explanation: Nitrobenzoic acids have high crystal lattice energy and poor solubility in standard halogenated solvents (


, 

).[1] Heterogeneous reactions on the solid surface often lead to surface passivation or "hot spots."[1]

Corrective Protocol:

  • Solvent Switch: Use Glacial Acetic Acid (AcOH) as the primary solvent.[1] It dissolves nitrobenzoic acids well (especially when hot) and stabilizes the transition state.[1]

  • The "Solvent Assist": If AcOH is insufficient, use a mixture of AcOH/TFA (9:1) or AcOH/DMF (4:1) .[1] Note: If using DMF, keep the temperature strictly below

    
     to avoid Vilsmeier-Haack type side reactions or thermal demethylation.[1]
    

Visualizing the Failure Pathways

The following diagram illustrates the decision logic for troubleshooting and the mechanistic pathway of the critical demethylation side reaction.

BrominationTroubleshooting Start Problem: Low Yield / Impurities CheckColor Is reaction dark/black? Start->CheckColor CheckImpurity Is impurity Di-bromo? CheckColor->CheckImpurity No Demethylation Issue: Demethylation via HBr CheckColor->Demethylation Yes OverBrom Issue: Kinetic Over-reaction CheckImpurity->OverBrom Yes Insoluble Issue: Poor Solubility CheckImpurity->Insoluble No (Stalled) Sol_Buffer Solution: Add NaOAc Buffer OR Switch to NBS Demethylation->Sol_Buffer Sol_Stoich Solution: 0.95 eq Br2 Slow Addition @ 0°C OverBrom->Sol_Stoich Sol_Solvent Solution: Use AcOH or AcOH/TFA mix Insoluble->Sol_Solvent

Figure 1: Decision tree for diagnosing failure modes in dimethoxy-nitrobenzoic acid bromination.

Recommended "Gold Standard" Protocol

This protocol is designed to balance reactivity with suppression of HBr-induced damage.[1]

Reagents:

  • Substrate: Dimethoxy-nitrobenzoic acid (1.0 eq)

  • Bromine Source:

    
     (1.05 eq) OR NBS (1.1 eq)[1]
    
  • Solvent: Glacial Acetic Acid (

    
    )[1]
    
  • Critical Additive: Sodium Acetate (anhydrous, 1.1 eq)

  • Catalyst (Optional):

    
     (0.05 eq) - Only if reaction stalls.[1]
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a drying tube (CaCl2), suspend the substrate and Sodium Acetate in Glacial Acetic Acid. Stir until mostly dissolved (slight suspension is acceptable).

  • Cooling: Cool the mixture to

    
     using a water/ice bath.
    
  • Addition:

    • If using

      
      : Dilute bromine in a small volume of Acetic Acid.[1] Add dropwise over 60 minutes.
      
    • If using NBS: Add solid NBS in 4 portions over 60 minutes.

  • Reaction: Allow to warm to Room Temperature (

    
    ). Monitor by HPLC or TLC.[1]
    
    • Checkpoint: If reaction is <50% complete after 4 hours, heat gently to

      
      . Do not exceed 
      
      
      
      to prevent demethylation.[1]
  • Quench: Pour mixture into 5 volumes of ice water.

  • Isolation: The product should precipitate. Filter and wash with cold water to remove acetic acid and sodium salts.[1] If no precipitate, extract with Ethyl Acetate.[1]

Quantitative Data: Solvent & Reagent Effects[1]

Reagent SystemSolventTemp (

C)
Major Side ReactionTypical Yield

(no buffer)
AcOH25Demethylation (HBr)40-50%

+ NaOAc
AcOH25None (Clean)85-92%
NBSDMF60Vilsmeier Formylation60%
NBSMeCNRefluxRadical Bromination55%

/

DCM25Solubility Issues<30%

References

  • Mechanism of Demethylation: Li, H., et al. "Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions."[1] Royal Society of Chemistry Advances, 2023.[1]

    • Relevance: Establishes the mechanism of HBr-mediated cleavage of methoxy groups in aromatic systems.[1]

  • NBS Bromination Protocols: "N-Bromosuccinimide (NBS) - Reactivity and Protocols." Organic Chemistry Portal.

    • Relevance: Provides standard conditions for electrophilic aromatic substitution using NBS to avoid harsh acidic conditions.
  • Regioselectivity in Dimethoxy Systems: Choi, T., & Ma, E. "Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones."[2] Molecules, 2007.[1]

    • Relevance: Demonstrates the use of basic/buffered conditions (KOH/Carbonates)
  • Bromination of Veratrole Derivatives: "Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2-dimethoxybenzene." OC-Praktikum (Organic Chemistry Laboratory Protocols).

    • Relevance: Provides a validated experimental procedure for brominating veratrole derivatives in acetic acid, highlighting the solubility and workup steps.

Sources

Technical Support Center: Optimizing Temperature for Nitration of 3-bromo-2,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the temperature optimization of the nitration of 3-bromo-2,6-dimethoxybenzoic acid. Our goal is to equip you with the necessary knowledge to perform this synthesis with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of 3-bromo-2,6-dimethoxybenzoic acid?

A1: The nitration of benzoic acid and its derivatives is typically conducted at low temperatures to control the exothermic nature of the reaction and minimize side reactions. For the nitration of benzoic acid, a temperature range of 0°C to 30°C is generally recommended. However, for substituted benzoic acids, especially those with activating groups like methoxy groups, it is crucial to maintain a lower temperature, often between -5°C and 10°C, to prevent over-nitration and ensure regioselectivity.[1] It is highly recommended to start the reaction at the lower end of this range (e.g., -5°C to 0°C) and monitor the progress closely.

Q2: Why is strict temperature control so critical in this specific nitration?

A2: Temperature control is paramount for several reasons. Firstly, the reaction between nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) is highly exothermic.[2] Uncontrolled temperature can lead to a runaway reaction. Secondly, higher temperatures can promote the formation of undesired byproducts, such as dinitrated or polynitrated compounds, and oxidative species.[1][3][4] Lastly, temperature can influence the regioselectivity of the nitration, potentially leading to a mixture of isomers.[1]

Q3: What are the visible signs of a reaction proceeding at a suboptimal temperature?

A3: Observing the reaction mixture can provide clues about the temperature. Excessive evolution of brown fumes (nitrogen oxides) indicates that the reaction may be too hot, leading to the decomposition of nitric acid.[5] A rapid, uncontrolled rise in the internal temperature is a clear sign of an exothermic reaction that is not being adequately cooled. Conversely, a very slow or stalled reaction, as monitored by Thin Layer Chromatography (TLC), may indicate that the temperature is too low.[1]

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Troubleshooting Steps & Rationale
Low Yield of the Desired Product The reaction temperature was too low, leading to an incomplete reaction.[1]Gradually increase the reaction temperature in small increments (e.g., 2-3°C) while monitoring the reaction progress by TLC. This will increase the reaction rate without significantly promoting side reactions.
The reaction temperature was too high, causing the formation of byproducts and decomposition.[1]Ensure the cooling bath is efficient (an ice-salt bath is recommended for sub-zero temperatures).[1] Add the nitrating agent slowly and dropwise to maintain a stable internal temperature.[1]
Formation of Multiple Isomers Fluctuations in temperature can negatively impact the regioselectivity of the nitration.[1]Maintain a stable, low temperature throughout the addition of the nitrating agent and the subsequent stirring period. Precise temperature control is crucial for directing the nitration to the desired position.
Presence of Dinitrated or Polynitrated Byproducts The reaction temperature was too high, activating the mono-nitrated product for further nitration.[4]Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.[4] Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-nitration.[4]
Darkening or Tarring of the Reaction Mixture Significant overheating can lead to the decomposition of the starting material, product, and reagents, resulting in the formation of tarry substances.Immediately cool the reaction mixture. If the problem persists in subsequent runs, reduce the initial temperature and the rate of addition of the nitrating agent.

Experimental Protocols

Protocol 1: Nitration of 3-bromo-2,6-dimethoxybenzoic acid

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-bromo-2,6-dimethoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Salt (for ice-salt bath)

  • Deionized Water

  • Appropriate organic solvent for workup (e.g., ethyl acetate, diethyl ether)

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice-salt bath to below 0°C.

    • Slowly, with continuous stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature below 10°C during this addition.

  • Reaction Setup:

    • In a separate reaction flask equipped with a magnetic stirrer and a thermometer, dissolve the 3-bromo-2,6-dimethoxybenzoic acid in concentrated sulfuric acid.

    • Cool this solution to the target reaction temperature (e.g., -5°C to 0°C) in an ice-salt bath.

  • Nitration:

    • Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring.

    • Continuously monitor the internal reaction temperature and maintain it within the specified range throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for a predetermined time, monitoring the reaction's progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.[6] A precipitate of the crude product should form.

    • Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.[6]

    • If no precipitate forms, perform a liquid-liquid extraction with a suitable organic solvent.[6]

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Understanding the Mechanism: The Role of Temperature

The nitration of 3-bromo-2,6-dimethoxybenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[7] This step is exothermic and its rate is temperature-dependent.

    G cluster_0 Generation of Nitronium Ion HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O

    Caption: Generation of the nitronium ion electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of 3-bromo-2,6-dimethoxybenzoic acid attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The rate of this step is influenced by temperature; higher temperatures increase the rate of attack.

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[7]

Temperature's Influence:

  • Reaction Rate: As with most chemical reactions, increasing the temperature increases the rate of nitration. However, this also increases the rate of potential side reactions.

  • Selectivity: The directing effects of the substituents on the benzene ring (bromo, methoxy, and carboxylic acid groups) determine the position of nitration. While electronic effects are primary, temperature can influence the kinetic versus thermodynamic control of the reaction, potentially affecting the ratio of isomers formed.

  • Byproduct Formation: Higher temperatures provide the activation energy for undesirable side reactions, such as oxidation of the methoxy groups or further nitration of the product.[1]

    G cluster_0 Temperature Effects on Nitration Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Byproducts Byproduct Formation (e.g., dinitration, oxidation) Temp->Byproducts Increases Selectivity Regioselectivity Temp->Selectivity Can decrease Yield Desired Product Yield Rate->Yield Increases (up to a point) Byproducts->Yield Decreases

    Caption: Relationship between temperature and key reaction outcomes.

Data Interpretation

After obtaining the product, it is essential to characterize it to confirm its identity and purity.

Analytical Technique Expected Observations for 3-bromo-5-nitro-2,6-dimethoxybenzoic acid Interpretation
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns. The introduction of the nitro group will cause a downfield shift of adjacent protons. The methoxy groups should appear as singlets.Confirms the structure and regiochemistry of the product. Integration of the peaks can indicate purity.
¹³C NMR The carbon bearing the nitro group will be significantly deshielded. The number of signals will correspond to the number of unique carbon atoms in the molecule.Provides further confirmation of the product's structure.
Infrared (IR) Spectroscopy Characteristic peaks for the nitro group (NO₂) will appear around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The carboxylic acid O-H and C=O stretches will also be present.Confirms the presence of the key functional groups.
Melting Point A sharp melting point close to the literature value indicates a high degree of purity. A broad melting range suggests the presence of impurities.A simple and effective method for assessing purity.
Thin Layer Chromatography (TLC) A single spot for the purified product indicates purity. Comparison with the starting material and crude reaction mixture helps to monitor reaction progress and identify impurities.[1][8]A quick and valuable tool for reaction monitoring and purity assessment.

By carefully controlling the reaction temperature and utilizing these analytical techniques, researchers can successfully synthesize and characterize 3-bromo-5-nitro-2,6-dimethoxybenzoic acid with high yield and purity.

References

  • Nitration Of Benzoic Acid. (n.d.). lp5.geronimo.com.br. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). In Toxicological Profile for Nitrate and Nitrite. National Center for Biotechnology Information. Retrieved from [Link]

  • In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Monitoring peptide tyrosine nitration by spectroscopic methods. (2020). PubMed. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
  • Aromatic Nitration. (n.d.). BYJU'S. Retrieved from [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

  • What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? (2013). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Diagnostic 1H NMR Analysis: 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the 1H NMR spectrum of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid , a highly functionalized intermediate often encountered in the synthesis of complex pharmacophores (e.g., vancomycin analogs or kinase inhibitors).

The primary challenge in synthesizing this scaffold is ensuring complete nitration of the precursor (3-Bromo-2,6-dimethoxybenzoic acid ) while avoiding over-nitration or decarboxylation. This guide establishes a self-validating NMR protocol to distinguish the product from its starting material using DMSO-d6 as the diagnostic solvent.

Key Diagnostic Indicator: The collapse of the aromatic AB doublet system (6.8–7.8 ppm) in the precursor to a distinct deshielded singlet (~8.4–8.6 ppm) in the product.

Structural Context & Theoretical Basis[1]

The Molecule

The target molecule is a pentasubstituted benzene ring. This high degree of substitution creates a unique electronic and steric environment:

  • C1 (-COOH): Electron-withdrawing, but likely twisted out of planarity due to the bulky ortho methoxy groups (steric inhibition of resonance).

  • C2, C6 (-OMe): Electron-donating groups that shield the ring protons, but their influence is spatially restricted.

  • C3 (-Br): Weakly deactivating, ortho/para directing.

  • C5 (-NO2): Strongly electron-withdrawing, significantly deshielding the adjacent proton.

  • C4 (-H): The sole aromatic proton . It is "sandwiched" between the Bromine (C3) and Nitro (C5) groups.

Solvent Selection: DMSO-d6 vs. CDCl3

For benzoic acid derivatives, DMSO-d6 is the superior solvent choice over CDCl3 for three reasons:

  • Solubility: Polysubstituted nitrobenzoic acids often exhibit poor solubility in chloroform.

  • Monomer Stabilization: DMSO acts as a hydrogen bond acceptor, breaking carboxylic acid dimers. This results in a sharper, more predictable -COOH signal (typically 13.0–14.0 ppm) compared to the broad, concentration-dependent drifts seen in CDCl3.

  • Resolution: The high polarity of DMSO enhances the separation of the methoxy signals.

Comparative Analysis: Precursor vs. Product

The most critical application of NMR here is reaction monitoring. Below is the direct comparison between the starting material (SM) and the Product.

Spectral Data Comparison Table (DMSO-d6, 400 MHz)
FeaturePrecursor: 3-Bromo-2,6-dimethoxybenzoic acidProduct: this compoundDiagnostic Change
Aromatic Region Two signals (Doublets) • H5: ~6.95 ppm (d, J=8.8 Hz)• H4: ~7.65 ppm (d, J=8.8 Hz)One signal (Singlet) • H4: ~8.45 – 8.60 ppm (s)Primary Indicator: Disappearance of coupling; significant downfield shift (+0.8 ppm) due to -NO2.
Methoxy Groups Two Singlets (Close proximity) • ~3.75 ppm (3H)• ~3.82 ppm (3H)Two Singlets (Distinct) • ~3.85 ppm (C2-OMe)• ~3.95 ppm (C6-OMe)The C6-OMe shifts downfield due to the adjacent electron-withdrawing -NO2 group.
Acid Proton Broad Singlet • ~13.2 ppmBroad Singlet • ~13.8 – 14.2 ppmAcidity increases (shift downfield) due to the inductive effect of the nitro group.

> Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm). Exact values may vary ±0.05 ppm depending on concentration and temperature.

Mechanistic Insight

In the precursor, H4 and H5 are ortho to each other, creating a classic AB spin system (or AX depending on field strength) with a coupling constant (J) of ~8-9 Hz. Upon nitration at the C5 position, H5 is replaced by the nitro group. The remaining H4 proton is now isolated (no adjacent protons), resulting in a singlet . The strong deshielding effect of the adjacent nitro group pushes this singlet into the 8.5+ ppm region.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for scientists monitoring this synthesis.

Diagram: Reaction Monitoring Workflow

This workflow ensures sample integrity before spectral acquisition.

ReactionMonitoring Reaction Reaction Mixture (Nitration) Aliquot Take Aliquot (50 µL) Reaction->Aliquot Quench Mini-Workup (H2O/EtOAc Ext.) Aliquot->Quench Remove Acid Dry Evaporate Solvent (N2 Stream) Quench->Dry Dissolve Dissolve in DMSO-d6 Dry->Dissolve Acquire Acquire 1H NMR (ns=16, d1=2s) Dissolve->Acquire

Figure 1: Standardized workflow for preparing reaction aliquots to avoid acid-induced shifts or paramagnetic impurities.

Diagram: Spectral Interpretation Logic

A decision tree for assigning the product status based on the aromatic region.

SpectralLogic Start Analyze Aromatic Region (6.5 - 9.0 ppm) CheckCoupling Observe Splitting Pattern Start->CheckCoupling Doublets Doublets Present (J ~ 9Hz) CheckCoupling->Doublets Yes Singlet Sharp Singlet Only CheckCoupling->Singlet Yes ResultSM Incomplete Reaction (Starting Material) Doublets->ResultSM AnalyzeShift Check Chemical Shift Singlet->AnalyzeShift ResultProd Target Product (5-Nitro derivative) AnalyzeShift->ResultProd > 8.3 ppm ResultImp Regioisomer/Impurity AnalyzeShift->ResultImp < 8.0 ppm

Figure 2: Logic gate for interpreting the aromatic region to confirm successful nitration.

Experimental Protocol

To replicate the data discussed above, follow this standardized protocol. This ensures that the -COOH proton is visible and that aggregation does not broaden the signals.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid (product or crude intermediate).

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the sample is acidic (from residual HNO3/H2SO4), add a small amount of solid NaHCO3 to the workup phase, NOT the NMR tube, as salts can distort the baseline.

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; suspended solids will cause line broadening.

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Temperature: 298 K (25°C)

  • Number of Scans (ns): 16 (sufficient for >5 mg sample)

  • Relaxation Delay (d1): 2.0 seconds (Essential for accurate integration of the aromatic proton vs. methoxy protons).

  • Spectral Width: 15 ppm (-1 to 14 ppm).

Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

  • Integration:

    • Calibrate the aromatic singlet (H4) to 1.00.

    • Verify Methoxy regions integrate to ~3.00 each.[1]

    • If the aromatic integral is < 0.8 relative to OMe, check for decarboxylation (loss of COOH) or paramagnetic impurities.

References

  • Context: Provides baseline spectral data for the non-methoxylated analog, validating the shift of the H4 proton in the 8.0+ ppm range.
  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 3-bromo- Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

    • Context: Authoritative source for the precursor backbone shifts and substituent effects.
  • Royal Society of Chemistry. (2015).[2] Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC Advances. Retrieved October 26, 2023, from [Link]

    • Context: detailed solvent effects (DMSO vs CDCl3) on nitro-substituted benzoic acids.
  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

    • Context: Theoretical basis for the solvent-induced shifts observed in the carboxylic acid proton.

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing intricate details of a molecule's composition and connectivity through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) and electrospray ionization mass spectrometry (ESI-MS) fragmentation patterns of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid. By dissecting the fragmentation behavior of its constituent functional groups and comparing it with structurally related analogs, we provide a robust framework for its identification and characterization.

The Influence of Functional Groups on Fragmentation

The fragmentation of this compound is governed by the interplay of its substituents: a carboxylic acid, two methoxy groups, a nitro group, and a bromine atom, all attached to a central benzene ring. Each of these groups imparts a characteristic influence on the molecule's behavior upon ionization.

  • Carboxylic Acids : Under EI, benzoic acids often exhibit a prominent molecular ion peak. Common fragmentation pathways include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH).[1] Decarboxylation, the loss of CO2, is a particularly common fragmentation pathway for carboxylic acids in negative ion mode ESI-MS.[2]

  • Methoxy Groups : Aromatic methoxy compounds typically show fragmentation involving the loss of a methyl radical (•CH₃) to form a stable phenoxide-type ion.[3][4] The loss of a methoxy radical (•OCH₃) is also observed.[4]

  • Nitro Groups : Aromatic nitro compounds are characterized by the loss of •NO and •NO₂ radicals.[5] These fragmentation patterns are often diagnostic for the presence of a nitro group.

  • Bromine : The presence of a bromine atom is readily identified by the isotopic pattern of the molecular ion and bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio).[6][7][8] This results in a pair of peaks (M and M+2) of similar intensity for any ion containing a bromine atom.[6][8]

Predicted Fragmentation Pathway of this compound

The molecular weight of this compound is 308.1 g/mol (for ⁷⁹Br) and 310.1 g/mol (for ⁸¹Br). The following sections detail the predicted fragmentation in both EI-MS and ESI-MS.

Electron Ionization (EI-MS)

Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[9][10] The resulting mass spectrum provides a detailed fingerprint of the molecule's structure.

Predicted EI-MS Fragmentation Data for this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral LossComments
308/310[M]•+-Molecular Ion
291/293[M - OH]⁺•OHLoss of hydroxyl radical from the carboxylic acid group.
263/265[M - NO₂]⁺•NO₂Loss of the nitro group.
278/280[M - NO]⁺•NOLoss of nitric oxide.
293/295[M - CH₃]⁺•CH₃Loss of a methyl radical from a methoxy group.
277/279[M - OCH₃]⁺•OCH₃Loss of a methoxy radical.
262/264[M - COOH]⁺•COOHLoss of the carboxylic acid group.
234/236[M - COOH - CO]⁺•COOH, COSubsequent loss of carbon monoxide.

The fragmentation cascade likely begins with the formation of the molecular ion. Subsequent losses of the various functional groups will lead to the array of fragment ions listed above. The relative intensities of these peaks will depend on the stability of the resulting ions.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS)

ESI is a "soft" ionization technique that typically results in less fragmentation than EI, often showing a prominent protonated or deprotonated molecule.[11]

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, the molecule will likely be protonated at the carboxylic acid oxygen or one of the methoxy oxygens, forming an ion at m/z 309/311. Subsequent fragmentation would likely involve the loss of water (H₂O) and carbon monoxide (CO).

  • Negative Ion Mode ([M-H]⁻): In negative ion mode, the molecule will be deprotonated at the carboxylic acid to form an ion at m/z 307/309. The most prominent fragmentation pathway is expected to be decarboxylation, the loss of CO₂ (44 Da), resulting in a major fragment ion at m/z 263/265.[12]

Caption: Predicted ESI-MS fragmentation pathways in positive and negative ion modes.

Comparative Analysis with Structurally Related Molecules

To build confidence in the predicted fragmentation, it is instructive to compare it with the known fragmentation of simpler, related molecules.

MoleculeKey Fragmentation Pathways
Benzoic Acid Loss of •OH to form [C₆H₅CO]⁺ (m/z 105), which is often the base peak.[1] Loss of the phenyl group to give [COOH]⁺ (m/z 45).[1] Loss of •COOH to form [C₆H₅]⁺ (m/z 77).[1]
4-Methoxybenzoic Acid A strong molecular ion peak is observed at m/z 152.[3] Key fragments include the loss of •OH (m/z 135), loss of •CH₃ (m/z 137), and loss of •OCH₃ (m/z 121).[3][4]
2,6-Dimethoxybenzoic Acid The molecular ion is observed at m/z 182.[13] Fragmentation would be expected to involve losses of •CH₃ and •OCH₃, similar to 4-methoxybenzoic acid.
5-Nitrobenzoic Acid In negative ion ESI-MS, decarboxylation is a frequent fragmentation reaction.[14] In EI-MS, losses of •NO and •NO₂ would be expected.
3-Bromobenzoic Acid The presence of bromine will lead to a characteristic M and M+2 isotopic pattern. Fragmentation will be similar to benzoic acid with losses of •OH and •COOH.

The fragmentation of this compound is expected to be a composite of these behaviors. The presence of multiple functional groups provides several competing fragmentation pathways.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the substituents on the aromatic ring.[15][16][17][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H and strong C=O stretches), nitro group (asymmetric and symmetric N-O stretches), and the aromatic ring (C-H and C=C stretches).[19][20]

Experimental Protocol for Mass Spectrometry Analysis

The following provides a detailed methodology for acquiring the mass spectrum of this compound.

Instrumentation
  • For EI-MS : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • For ESI-MS : A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization source. A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is recommended for detailed fragmentation studies.[2]

Sample Preparation
  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) may be necessary if the free acid is not sufficiently volatile.

  • For LC-MS analysis, filter the solution through a 0.22 µm syringe filter before injection.

GC-MS (EI) Parameters
  • Injection Volume : 1 µL

  • Injector Temperature : 250 °C

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature : 230 °C

  • Ionization Energy : 70 eV[9]

  • Mass Range : m/z 50-400

LC-MS (ESI) Parameters
  • Chromatographic Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]

  • Mobile Phase A : 0.1% formic acid in water.[2]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.[2]

  • Flow Rate : 0.3 mL/min.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Injection Volume : 5 µL.

  • Ion Source : ESI, operating in both positive and negative ion modes.

  • Capillary Voltage : 3.5 kV.[2]

  • Cone Voltage : 30 V.[2]

  • Desolvation Temperature : 350 °C.[2]

  • Desolvation Gas Flow : 800 L/h.[2]

  • Collision Gas : Argon.

  • Collision Energy : Ramped from 10-40 eV to observe a range of fragment ions.[2]

Caption: A typical experimental workflow for the mass spectrometric analysis of this compound.

Conclusion

References

  • Mekky, R. H., Abdel-sattar, E., Segura Carretero, A., & Contreras, M. del M. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271–280.
  • Schmidt, A.-C., Herzschuh, R., Matysik, F.-M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302.
  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703.
  • Vaia. (n.d.). Problem 32 Account for the presence of peak... Retrieved from [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Spalik, S., & Tyski, S. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219–2225.
  • Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 29(5), 704-721.
  • Politzer, P., et al. (2019). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 24(11), 2083.
  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. Journal of the American Chemical Society, 94(24), 8564-8568.
  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). An introduction to Mass Spectrometry and its applications. Retrieved from [Link]

  • Abrahamsson, D., et al. (2024).
  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Influence of ortho substituents on 17O NMR chemical shifts in phenyl esters of substituted benzoic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS spectra of A, compound 1. Retrieved from [Link]

  • Abrahamsson, D., et al. (2024).
  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • Jordi Labs. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314.
  • MDPI. (n.d.). Metal-Organic Framework (UiO-66-NH2) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid, a complex substituted aromatic compound. We will explore the rationale behind chromatographic choices, compare alternative analytical strategies, and provide a detailed, validated method that ensures trustworthiness and scientific rigor.

Understanding the Analyte: A Foundation for Method Development

This compound presents a unique set of challenges for chromatographic separation. Its structure incorporates a polar carboxylic acid group, moderately polar methoxy groups, a polar nitro group, and a hydrophobic brominated benzene ring. This combination of functionalities necessitates a careful selection of stationary and mobile phases to achieve optimal retention and resolution from potential impurities. The presence of a chromophore due to the nitroaromatic system makes UV detection a suitable choice.

Strategic Development of a Primary HPLC Method

Our primary objective is to develop a stability-indicating HPLC method capable of separating the main component from its potential process-related impurities and degradation products. A reverse-phase approach is the most logical starting point for this type of molecule.

The Logic of Column Selection

Given the analyte's polarity, a standard C18 column is a viable starting point.[1][2] However, to enhance retention and potentially improve selectivity for polar and aromatic compounds, a phenyl-hexyl stationary phase is a more strategic initial choice.[3][4] The π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte can provide a different selectivity compared to the purely hydrophobic interactions of a C18 phase.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is critical for achieving the desired separation.[5][6] A mixture of an aqueous buffer and an organic solvent is standard for reverse-phase HPLC.

  • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and often results in lower backpressure.[7]

  • Aqueous Phase and pH Control: The carboxylic acid group on the analyte has a pKa that will significantly influence its retention. To ensure consistent retention and good peak shape, the pH of the mobile phase should be controlled with a buffer.[8] Setting the pH to approximately 2.5-3.0, well below the pKa of the carboxylic acid, will suppress its ionization, leading to increased retention and sharper peaks.[8] A phosphate buffer is a common and effective choice for this pH range.

Detector Selection and Wavelength

A Photodiode Array (PDA) detector is highly recommended over a standard UV-Vis detector.[9][10] A PDA detector acquires absorbance data across a wide range of wavelengths simultaneously, which is invaluable for method development.[11][12] It allows for the determination of the optimal detection wavelength for the main peak and any impurities, and critically, enables peak purity analysis to ensure that a chromatographic peak corresponds to a single component.[11][13]

The workflow for our primary method development can be visualized as follows:

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Column Column Selection cluster_MobilePhase Mobile Phase Optimization cluster_Detection Detector & Wavelength cluster_Optimization Method Optimization Analyte This compound Polar & Aromatic Column Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 3.5 µm) Analyte->Column Initial Choice MobilePhase Aqueous: Phosphate Buffer (pH 2.5) Organic: Acetonitrile Column->MobilePhase Rationale Detector PDA Detector Scan 200-400 nm MobilePhase->Detector Setup Optimization Gradient Elution Profile Flow Rate & Temperature Detector->Optimization Refinement MethodSelection Analyte Analyte: this compound IsVolatile Is the analyte volatile or easily derivatized? Analyte->IsVolatile GCMS Consider GC-MS IsVolatile->GCMS Yes HPLC HPLC is the preferred technique IsVolatile->HPLC No ColumnChoice Column Selection HPLC->ColumnChoice C18 Standard C18 ColumnChoice->C18 Standard Phenyl Phenyl-Hexyl ColumnChoice->Phenyl Aromatic Selectivity PolarEmbedded Polar-Embedded ColumnChoice->PolarEmbedded Polar Selectivity Selectivity π-π interactions offer unique selectivity for aromatic nitro compounds. Phenyl->Selectivity FinalMethod Final Method: Phenyl-Hexyl with PDA Selectivity->FinalMethod

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Risk Profile & Immediate Action

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is a multi-functionalized aromatic intermediate. While often treated as a generic organic solid, its specific functional groups (nitro, halogen, carboxylic acid) dictate a higher tier of caution than standard benzoic acid derivatives.

Core Hazard Profile (GHS Classifications):

  • Skin/Eye Irritant (Category 2/2A): Acidic functionality causes immediate tissue irritation.

  • STOT SE 3 (H335): High risk of respiratory tract irritation from dust inhalation.

  • Halogenated/Nitro Moiety: Potential for sensitization and requires specific waste segregation (halogenated stream).

Hazard Assessment & Risk Stratification

As scientists, we do not simply follow rules; we manage energy and reactivity. This molecule presents three distinct vectors of risk that define our PPE strategy:

  • The Acidic Proton (Corrosivity): The carboxylic acid group (

    
     approx. 3-4) readily protonates biological tissue upon contact with moisture (sweat, mucous membranes), leading to chemical burns or dermatitis.
    
  • The Nitro Group (

    
    ):  While stable in this configuration, nitro-aromatics are potential energetic sensitizers. Friction or static discharge during weighing of dry powder is a non-zero risk.
    
  • The Halogen (

    
    ):  Increases lipophilicity, potentially aiding transdermal absorption compared to non-halogenated analogs.
    
Risk Matrix Table
Hazard VectorRisk LevelPrimary Entry RouteCritical Control Measure
Dry Powder HighInhalation / OcularLocal Exhaust Ventilation (Fume Hood)
Solution (Organic) ModerateTransdermalChemical Resistant Gloves (Breakthrough >30 min)
Bulk Storage LowThermal DecompositionSegregated Acid Cabinet (Cool, Dry)

The PPE Matrix: Validated Protection Systems

The following PPE standards are non-negotiable for handling >50 mg quantities.

A. Hand Protection (Glove Selection)

Standard 4-mil nitrile gloves are insufficient for prolonged contact with concentrated organic solutions of this compound.

TaskRecommended Glove MaterialThicknessRationale
Dry Solid Handling Nitrile (Disposable)4-5 milSufficient for incidental dry contact.
Solvent Handling (DCM/Chloroform)PVA or Laminate (Silver Shield)>10 milHalogenated solvents permeate nitrile rapidly; carrying the solute with them.
Solvent Handling (Alcohols/Water)Double Nitrile 8 mil (total)Prevents micro-pinhole exposure.
B. Respiratory & Ocular Protection[1][2][3][4][5][6]
  • Primary Barrier: All open-container manipulations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine particulate nature of the powder.

    • Lungs: If fume hood work is impossible (e.g., equipment maintenance), a half-face respirator with P100/OV (Organic Vapor) cartridges is required.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Objective: Eliminate static discharge and dust inhalation.

  • Engineering Check: Verify fume hood flow. Clear the sash area.[1]

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Nitro-aromatic powders can accumulate static charge, causing "scattering" which leads to contamination.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the powder is caked; use PTFE-coated tools to minimize friction.

  • Decontamination: Immediately wipe the balance area with a chemically compatible solvent (e.g., Ethanol) after weighing.

Protocol B: Solubilization & Reaction Setup

Objective: Prevent exothermic splash and transdermal exposure.

  • Solvent Choice: When dissolving in reactive solvents (e.g., thionyl chloride for acid chloride formation), add the solvent slowly to the solid.

  • Double-Gloving: Don a second pair of nitrile gloves (colored differently if possible to spot tears) before handling liquid stock solutions.

  • Vessel Venting: Ensure reaction vessels are not sealed tight if gas evolution (e.g.,

    
    , 
    
    
    
    ) is possible during downstream chemistry.

Visualization: Decision Logic & Workflow[8]

Figure 1: PPE Selection Decision Tree

Caption: Logical flow for selecting appropriate PPE based on physical state and solvent carrier.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid In Solution State->Liquid PPE_Solid PPE: Nitrile Gloves (4mil) + Goggles Engineering: Fume Hood Mandatory Solid->PPE_Solid Dust Risk SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated Polar Polar (MeOH, Water, DMSO) SolventCheck->Polar PPE_Halo PPE: Silver Shield / PVA Gloves + Face Shield if >100mL Halogenated->PPE_Halo Permeation Risk PPE_Polar PPE: Double Nitrile Gloves + Splash Goggles Polar->PPE_Polar Splash Risk

Figure 2: Safe Disposal Workflow

Caption: Segregation protocol for halogenated nitro-aromatic waste to prevent regulatory violations.

Disposal_Workflow Waste Reaction Waste (Contains 3-Bromo...) Segregation Segregate Stream Waste->Segregation HaloWaste Container: Halogenated Organic Segregation->HaloWaste Correct NonHaloWaste Container: Non-Halogenated Segregation->NonHaloWaste INCORRECT Labeling Label: 'Contains Halogenated Nitro-Aromatics' HaloWaste->Labeling Disposal High-Temp Incineration Labeling->Disposal

[8]

Waste Management & Disposal

Crucial Compliance Note: Because this molecule contains a Bromine atom, it must be classified as Halogenated Organic Waste .

  • Segregation: Do not mix with general organic solvents (acetone/ethanol waste) if those are destined for fuel blending. Halogens inhibit combustion and require specialized high-temperature incineration.

  • Labeling: Clearly mark the waste tag with "Halogenated" and "Nitro-aromatic."

  • Spill Cleanup:

    • Solid: Do not dry sweep (dust generation). Use a HEPA vacuum or wet-wipe method.

    • Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) due to the nitro group.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Bromo-2,6-dimethoxybenzoic acid (Analog). Retrieved from

  • University of Pennsylvania EHRS. (2024). Nitrile Glove Chemical Compatibility Reference.[2] Retrieved from

  • BenchChem. (2025). Proper Disposal of Halogenated Nitroaromatic Compounds.[3] Retrieved from

  • PubChem. (2024). Compound Summary: Nitrobenzoic Acid Derivatives. Retrieved from

Sources

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